Acetylvardenafil
Description
Properties
IUPAC Name |
2-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O3/c1-5-8-22-26-17(4)23-25(33)27-24(28-31(22)23)19-15-18(9-10-21(19)34-7-3)20(32)16-30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14,16H2,1-4H3,(H,27,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSVFUHSNIIXMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858558 | |
| Record name | 2-{2-Ethoxy-5-[(4-ethylpiperazin-1-yl)acetyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261351-28-3 | |
| Record name | Acetylvardenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261351283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{2-Ethoxy-5-[(4-ethylpiperazin-1-yl)acetyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETYLVARDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12CRG74917 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Acetylvardenafil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylvardenafil is a structural analogue of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. While primarily identified as an impurity or an undeclared ingredient in herbal supplements, its distinct chemical structure warrants a detailed examination for research and drug development purposes. This technical guide provides a comprehensive overview of the chemical structure of this compound and proposes a plausible synthetic route based on established chemical principles and analogous reactions reported for Vardenafil and its derivatives. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate further investigation by the scientific community.
Chemical Structure and Properties
This compound, systematically named 2-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one, is a derivative of Vardenafil where the sulfonyl group is replaced by an acetyl group.[2] This modification significantly alters the electronic and steric properties of the molecule, which may influence its biological activity and metabolic profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one | [2] |
| Molecular Formula | C₂₅H₃₄N₆O₃ | [2][4] |
| Molecular Weight | 466.59 g/mol | [4] |
| CAS Number | 1261351-28-3 | [4] |
| Appearance | White to Off-White Solid | Inferred from related compounds |
| Canonical SMILES | CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C | [2] |
| InChI Key | XWSVFUHSNIIXMW-UHFFFAOYSA-N | [2] |
Proposed Synthesis of this compound
Synthesis of the Imidazotriazinone Core
The core heterocyclic structure, 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one (Vardenafil Dessulfonyl Impurity), is a known intermediate in Vardenafil synthesis.[6][7]
Proposed Multi-step Synthesis of this compound
The proposed synthesis of this compound can be envisioned in three main stages:
Stage 1: Friedel-Crafts Acylation of the Imidazotriazinone Core. This step introduces the acetyl group onto the phenyl ring of the imidazotriazinone intermediate. A common method for such a transformation is the Friedel-Crafts acylation using chloroacetyl chloride in the presence of a Lewis acid catalyst.[8]
Stage 2: Synthesis of the Piperazine Moiety. This involves the preparation of 1-(2-chloroacetyl)-4-ethylpiperazine.
Stage 3: Coupling of the Acylated Core and the Piperazine Moiety. The final step involves the nucleophilic substitution of the chlorine atom on the acylated intermediate with N-ethylpiperazine to yield this compound.
Caption: Proposed two-stage synthesis of this compound.
Detailed Experimental Protocols (Proposed)
The following protocols are proposed based on analogous chemical transformations and should be optimized for safety and yield.
Protocol for Friedel-Crafts Acylation
Objective: To synthesize 2-(5-(2-chloroacetyl)-2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one.
Materials:
-
2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add chloroacetyl chloride dropwise to the cooled suspension.
-
In a separate flask, dissolve 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one in anhydrous DCM.
-
Add the solution of the imidazotriazinone dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Nucleophilic Substitution
Objective: To synthesize this compound.
Materials:
-
2-(5-(2-chloroacetyl)-2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one
-
N-ethylpiperazine
-
Anhydrous acetonitrile
-
Potassium carbonate
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the chloroacetylated intermediate in anhydrous acetonitrile.
-
Add N-ethylpiperazine and potassium carbonate to the solution.
-
Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude this compound by column chromatography or recrystallization.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.
Caption: Analytical workflow for the characterization of synthesized this compound.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| HPLC/UPLC | Purity assessment and quantification. | A single major peak corresponding to this compound with purity >98%.[1] |
| ¹H and ¹³C NMR | Structural confirmation. | Characteristic shifts for the aromatic, aliphatic, and heterocyclic protons and carbons. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and molecular formula confirmation. | A molecular ion peak corresponding to the exact mass of this compound. |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C=O (ketone and amide), C-N, and aromatic C-H bonds. |
Conclusion
This technical guide provides a detailed overview of the chemical structure of this compound and proposes a plausible synthetic pathway for its preparation. The provided experimental protocols, though hypothetical, are based on well-established chemical reactions and offer a solid starting point for researchers interested in synthesizing and studying this Vardenafil analogue. The comprehensive characterization workflow outlined is essential for ensuring the identity and purity of the final compound. Further research into the synthesis and biological activity of this compound will contribute to a better understanding of the structure-activity relationships of PDE5 inhibitors.
References
- 1. jianbeibio.com [jianbeibio.com]
- 2. This compound | C25H34N6O3 | CID 135565659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]
- 4. Acetyl Vardenafil - SRIRAMCHEM [sriramchem.com]
- 5. US9845328B2 - Method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]
- 6. clearsynth.com [clearsynth.com]
- 7. scbt.com [scbt.com]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Acetylvardenafil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed overview of the pharmacological profile of Acetylvardenafil. It is intended for a scientific audience and is not a substitute for professional medical advice.
Introduction
This compound is a synthetic compound structurally related to vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. While vardenafil is a well-characterized and clinically approved medication for the treatment of erectile dysfunction, there is a significant lack of publicly available pharmacological data for this compound. It has been primarily identified as an unapproved adulterant in some herbal supplements. This guide will provide a comprehensive overview of the known information on this compound, drawing heavily on the well-established profile of its parent compound, vardenafil, to infer its likely pharmacological properties.
Chemical Identity
| Property | Value |
| Chemical Name | 2-(2-ethoxy-5-(2-(4-ethylpiperazin-1-yl)acetyl)phenyl)-5-methyl-7-propylimidazo[5,1-f][1][2][3]triazin-4(1H)-one |
| Molecular Formula | C25H34N6O3 |
| CAS Number | 1261351-28-3 |
Pharmacological Profile (Inferred from Vardenafil)
Given the structural similarity to vardenafil, this compound is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. The addition of an acetyl group may influence its potency, selectivity, and pharmacokinetic properties.
Mechanism of Action
This compound is expected to competitively inhibit the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature. By inhibiting PDE5, this compound would lead to an accumulation of cGMP. In the corpus cavernosum, nitric oxide (NO) is released during sexual stimulation, which activates guanylate cyclase to produce cGMP. The elevated cGMP levels, sustained by PDE5 inhibition, lead to smooth muscle relaxation and increased blood flow, resulting in an erection.[4]
Enzyme Inhibition and Selectivity
No specific IC50 values for this compound are available in the scientific literature. However, its parent compound, vardenafil, is a highly potent and selective inhibitor of PDE5. The table below summarizes the inhibitory activity of vardenafil against various phosphodiesterase enzymes. It is plausible that this compound exhibits a similar, though not identical, selectivity profile.
| Enzyme | Vardenafil IC50 (nM)[1] | Sildenafil IC50 (nM)[1] |
| PDE1 | 180 | >1000 |
| PDE2 | >1000 | >1000 |
| PDE3 | >1000 | >1000 |
| PDE4 | >1000 | >1000 |
| PDE5 | 0.7 | 6.6 |
| PDE6 | 11 | 30 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Pharmacokinetics (Inferred from Vardenafil)
The pharmacokinetic profile of this compound has not been determined. The addition of an acetyl group could alter its absorption, distribution, metabolism, and excretion (ADME) properties compared to vardenafil. Vardenafil is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 0.7 to 0.9 hours. It is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) isoenzyme 3A4.
Experimental Protocols
The following are generalized protocols for the characterization of PDE5 inhibitors, which would be applicable for the pharmacological evaluation of this compound.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This assay is used to determine the IC50 of a compound against various PDE isozymes.
Materials:
-
Recombinant human PDE enzymes (PDE1-PDE11)
-
[3H]-cGMP or [3H]-cAMP as a substrate
-
Test compound (this compound)
-
Scintillation fluid
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Snake venom nucleotidase
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction plate, add the assay buffer, the PDE enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding the radiolabeled substrate ([3H]-cGMP for PDE5).
-
Incubate the reaction mixture at 30°C for a specified time.
-
Terminate the reaction by adding a stop solution (e.g., boiling water).
-
Add snake venom nucleotidase to convert the resulting [3H]-5'-GMP to [3H]-guanosine.
-
Separate the unreacted substrate from the product using ion-exchange chromatography.
-
Quantify the amount of [3H]-guanosine using liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
In Vivo Model of Erectile Function
This protocol describes a common animal model used to assess the pro-erectile effects of PDE5 inhibitors.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Anesthetize the animals.
-
Expose the cavernous nerve through a midline abdominal incision.
-
Insert a 25-gauge needle into the crus of the penis and connect it to a pressure transducer to measure intracavernosal pressure (ICP).
-
Administer the test compound (this compound) or vehicle intravenously or orally.
-
After a predetermined time, stimulate the cavernous nerve electrically with a bipolar electrode.
-
Record the maximal ICP and the mean arterial pressure (MAP).
-
Calculate the ratio of maximal ICP to MAP to normalize for changes in systemic blood pressure.
-
Compare the ICP/MAP ratio between the compound-treated and vehicle-treated groups to determine the efficacy of the compound in enhancing erectile response.
Conclusion
This compound is a structural analogue of vardenafil and is presumed to act as a PDE5 inhibitor. Due to the lack of dedicated pharmacological studies, its precise potency, selectivity, and pharmacokinetic profile remain uncharacterized. The information provided in this guide, largely inferred from the extensive data on vardenafil, serves as a foundational reference for researchers and drug development professionals interested in this compound. Further in-depth studies are required to fully elucidate the pharmacological properties of this compound and to assess its potential therapeutic applications and safety profile.
References
- 1. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and History of Acetylvardenafil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylvardenafil is a potent, unapproved analogue of the phosphodiesterase type 5 (PDE5) inhibitor, vardenafil. Unlike its parent compound, which underwent rigorous clinical development for the treatment of erectile dysfunction, this compound has no history of legitimate pharmaceutical development. Instead, its discovery and history are rooted in the realm of analytical chemistry and regulatory science, where it has been identified as an illegal adulterant in so-called "natural" dietary supplements marketed for sexual enhancement. This technical guide provides a comprehensive overview of the discovery, chemical characterization, and analytical methodologies for the detection of this compound. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, quality control, and forensic analysis.
Introduction: The Emergence of an Illicit Analogue
The development of phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil, tadalafil, and vardenafil, revolutionized the treatment of erectile dysfunction. However, the commercial success of these prescription drugs has led to a burgeoning market for illicit and counterfeit products. To circumvent detection by standard analytical tests that screen for approved active pharmaceutical ingredients, clandestine laboratories synthesize structurally modified analogues of these drugs.
This compound is one such analogue of vardenafil. Its "discovery" was not in a pharmaceutical research and development setting but rather during the analysis of a dietary supplement named "MEGATON."[1] This finding highlighted the ongoing challenge of detecting unknown, unapproved drug analogues in consumer products. These undeclared ingredients pose a significant public health risk due to the lack of safety and efficacy data, unknown pharmacological and toxicological profiles, and the potential for serious drug interactions.[1]
Chemical Profile and Structural Elucidation
The structural identification of this compound was accomplished through a combination of sophisticated analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[1]
The key structural difference between vardenafil and this compound lies in the substitution on the phenyl ring. In vardenafil, this position is occupied by a sulfonyl group linked to an N-ethylpiperazine moiety. In this compound, the sulfonyl group is replaced by an acetyl group.[1] The chemical name for this compound is 2-(2-ethoxy-5-(2-(4-ethylpiperazin-1-yl)acetyl)phenyl)-5-methyl-7-propyl-imidazo(5,1-f)-(1,2,4)triazin-4(3H)-one.[1]
Table 1: Comparison of Vardenafil and this compound
| Feature | Vardenafil | This compound |
| Chemical Name | 2-[2-ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | 2-(2-ethoxy-5-(2-(4-ethylpiperazin-1-yl)acetyl)phenyl)-5-methyl-7-propyl-imidazo(5,1-f)-(1,2,4)triazin-4(3H)-one[1] |
| Molecular Formula | C23H32N6O4S | C25H34N6O3[2] |
| Molecular Weight | 488.6 g/mol | 466.59 g/mol [2] |
| Key Structural Difference | Sulfonyl group on the phenyl ring | Acetyl group on the phenyl ring[1] |
Presumed Mechanism of Action: PDE5 Inhibition
As a structural analogue of vardenafil, this compound is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. The mechanism of action for PDE5 inhibitors is well-established. In the presence of sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound is expected to lead to elevated levels of cGMP, thereby enhancing the erectile response to sexual stimulation.
Caption: Presumed signaling pathway of this compound via PDE5 inhibition.
Experimental Protocols for Detection and Identification
The identification of an unknown analogue like this compound in a suspect dietary supplement follows a systematic analytical workflow. This process involves sample preparation, initial screening, separation, and detailed structural elucidation.
References
- 1. Separation and structural elucidation of a novel analogue of vardenafil included as an adulterant in a dietary supplement by liquid chromatography-electrospray ionization mass spectrometry, infrared spectroscopy and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetyl Vardenafil - SRIRAMCHEM [sriramchem.com]
Acetylvardenafil: A Preliminary Research Overview and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylvardenafil, a structural analogue of the potent phosphodiesterase type 5 (PDE5) inhibitor vardenafil, has emerged as a compound of interest, primarily due to its identification as an undeclared ingredient in various consumer products. This technical guide provides a preliminary overview of this compound, drawing upon the established pharmacology of its parent compound, vardenafil, to infer its likely mechanism of action and physiological effects. Due to a scarcity of direct research on this compound, this document synthesizes available data and presents hypothesized signaling pathways and experimental workflows based on well-understood principles of PDE5 inhibition. The information herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating studies on this compound.
Introduction
Vardenafil is a well-characterized, potent, and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[1] By inhibiting PDE5, vardenafil allows for the accumulation of cGMP, leading to smooth muscle relaxation, increased blood flow, and consequently, penile erection upon sexual stimulation.[1]
This compound is a structural analogue of vardenafil.[2] While specific pharmacological studies on this compound are limited, its structural similarity to vardenafil strongly suggests that it functions as a PDE5 inhibitor. This guide will, therefore, extrapolate from the known properties of vardenafil to provide a comprehensive preliminary understanding of this compound.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 2-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][2][3][4]triazin-4-one | PubChem |
| Molecular Formula | C25H34N6O3 | PubChem[4] |
| Molecular Weight | 466.58 g/mol | PubChem[4] |
| CAS Number | 1261351-28-3 | SRIRAMCHEM[2] |
| Appearance | Not specified in available literature | - |
| Solubility | Not specified in available literature | - |
Presumed Mechanism of Action: PDE5 Inhibition
Based on its structural similarity to vardenafil, this compound is presumed to act as a competitive inhibitor of phosphodiesterase type 5 (PDE5). The proposed signaling pathway is illustrated in the diagram below.
Sexual stimulation leads to the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate Protein Kinase G (PKG), leading to the phosphorylation of several downstream targets that result in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation. This relaxation allows for increased blood flow into the corpus cavernosum, resulting in an erection.[1]
PDE5 is the primary enzyme that degrades cGMP to the inactive 5'-GMP.[1] By inhibiting PDE5, this compound is expected to prevent the breakdown of cGMP, thereby prolonging its signaling effects and enhancing the erectile response in the presence of sexual stimulation.
Quantitative Data
As of the date of this publication, there is a significant lack of publicly available quantitative pharmacological data for this compound. Key metrics such as IC50 (half-maximal inhibitory concentration) against PDE5, pharmacokinetic parameters (absorption, distribution, metabolism, excretion), and efficacy data from controlled studies have not been reported in the scientific literature.
For comparative purposes, Table 2 provides the reported IC50 value for the parent compound, vardenafil, against human PDE5.
| Compound | Target | IC50 (nM) | Source |
| Vardenafil | Human PDE5 | 0.7 | DrugBank Online[5] |
It is hypothesized that this compound will exhibit a similar, potent inhibitory activity against PDE5. However, empirical validation is required.
Experimental Protocols
Detailed experimental protocols for the study of this compound are not currently available. However, standard methodologies used for the evaluation of other PDE5 inhibitors can be adapted.
In Vitro PDE5 Inhibition Assay
A common method to determine the inhibitory potency of a compound against PDE5 is a fluorescence polarization-based assay.
Methodology:
-
Reagents: Recombinant human PDE5 enzyme, a fluorescently labeled cGMP substrate, and this compound at varying concentrations.
-
Procedure:
-
The PDE5 enzyme is pre-incubated with different concentrations of this compound in an appropriate assay buffer.
-
The reaction is initiated by the addition of the fluorescently labeled cGMP substrate.
-
The mixture is incubated at 37°C to allow for enzymatic activity.
-
The reaction is stopped, and the degree of substrate hydrolysis is measured using a fluorescence polarization reader. A higher degree of polarization indicates less substrate hydrolysis and thus greater PDE5 inhibition.
-
-
Data Analysis: The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
In Vivo Efficacy Studies
Animal models, such as rabbits or rats, are commonly used to assess the in vivo efficacy of PDE5 inhibitors on erectile function.
Methodology:
-
Animal Model: Anesthetized male rabbits or rats.
-
Procedure:
-
A baseline measurement of intracavernosal pressure (ICP) is established.
-
This compound or a vehicle control is administered orally or intravenously.
-
The cavernous nerve is electrically stimulated to induce an erectile response.
-
The change in ICP is measured and recorded.
-
-
Data Analysis: The efficacy of this compound is determined by comparing the increase in ICP in the treated group to the control group.
Analytical Methods for Detection
Given that this compound has been identified as an adulterant, several analytical methods for its detection and quantification have been developed, primarily for quality control and forensic purposes. These methods are crucial for regulatory bodies and researchers investigating the prevalence of this compound in consumer products.
| Analytical Technique | Purpose | Key Features |
| HPLC-UV | Quantification | Robust and widely available for routine analysis. |
| LC-MS/MS | Identification and Quantification | High sensitivity and specificity, allowing for unambiguous identification in complex matrices. |
| NMR Spectroscopy | Structural Elucidation | Used for the definitive structural confirmation of the isolated compound. |
Discussion and Future Directions
The emergence of this compound as a vardenafil analogue necessitates a thorough investigation of its pharmacological and toxicological profile. While its mechanism of action can be inferred with a reasonable degree of confidence, direct experimental data is critically needed to confirm its potency, selectivity, pharmacokinetics, and safety.
Future research should focus on:
-
In vitro characterization: Determining the IC50 of this compound against PDE5 and a panel of other phosphodiesterases to establish its potency and selectivity.
-
Pharmacokinetic studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models.
-
In vivo efficacy and safety studies: Conducting well-controlled preclinical studies to evaluate the therapeutic efficacy and potential adverse effects of this compound.
-
Metabolite identification: Identifying the major metabolites of this compound to understand its biotransformation pathways.
Conclusion
This compound is a structural analogue of vardenafil and is presumed to be a potent PDE5 inhibitor. This technical guide provides a preliminary framework for understanding its likely mechanism of action and outlines the necessary experimental approaches for its comprehensive evaluation. The lack of direct research findings highlights a significant knowledge gap that warrants further investigation by the scientific and drug development communities. The information presented here, including the hypothesized signaling pathway and proposed experimental workflows, should serve as a valuable resource for initiating such studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Vardenafil dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetyl Vardenafil - SRIRAMCHEM [sriramchem.com]
- 4. [Pharmacodynamics and pharmacokinetics of vardenafil in patients with erectile dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Acetylvardenafil: A Technical Guide to a Vardenafil Analogue and Phosphodiesterase Type 5 (PDE5) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Phosphodiesterase Type 5 (PDE5)
Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE5 enzyme is highly specific for cGMP and is predominantly expressed in the smooth muscle of the corpus cavernosum of the penis and the pulmonary vasculature.[2][3] By hydrolyzing cGMP to the inactive 5'-GMP, PDE5 plays a critical role in regulating the intracellular concentration of this second messenger and, consequently, smooth muscle tone and blood flow.[4]
Inhibitors of PDE5 prevent this degradation, leading to an accumulation of cGMP in response to nitric oxide (NO) release, which is triggered by sexual stimulation.[4] The elevated cGMP levels activate protein kinase G (PKG), resulting in a cascade that lowers intracellular calcium concentrations and causes smooth muscle relaxation, vasodilation, and, in the corpus cavernosum, penile erection.[2][4]
Acetylvardenafil: An Analogue of Vardenafil
This compound is a structural analogue of vardenafil, an FDA-approved potent and selective PDE5 inhibitor.[5] Vardenafil itself is characterized by its rapid absorption and high potency.[6] As an analogue, this compound shares the core molecular structure of vardenafil but with modifications. It is presumed to act via the same mechanism: competitive binding to the catalytic site of the PDE5 enzyme.[2] However, its specific potency, selectivity against other PDE isoforms (e.g., PDE6 in the retina or PDE11 in skeletal muscle), and pharmacokinetic profile are not well-documented in peer-reviewed scientific literature.[7]
The Nitric Oxide/cGMP Signaling Pathway
The mechanism of action for any PDE5 inhibitor, including this compound, is intrinsically linked to the NO/cGMP signaling pathway. This pathway is the principal driver of smooth muscle relaxation in target tissues.
References
- 1. Implications of PDE4 structure on inhibitor selectivity across PDE families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sildenafil - Wikipedia [en.wikipedia.org]
- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology Update: Vardenafil Tablets — Levitra |… | Clinician.com [clinician.com]
- 6. Tadalafil - Wikipedia [en.wikipedia.org]
- 7. promegaconnections.com [promegaconnections.com]
An In-depth Technical Guide to the Structural Analogs of Acetylvardenafil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is a well-established therapeutic agent for the treatment of erectile dysfunction. Its efficacy stems from its ability to enhance the vasodilatory effects of nitric oxide by preventing the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. Acetylvardenafil is a structural analog of vardenafil, characterized by the replacement of the sulfonyl group with an acetyl group. This modification, along with others, has led to the emergence of a series of vardenafil analogs. These compounds have been predominantly identified as undeclared ingredients in various dietary supplements, raising concerns about their pharmacological and toxicological profiles.
This technical guide provides a comprehensive overview of the known structural analogs of this compound, their properties, and the methodologies used for their characterization. Due to their nature as unapproved substances, publicly available quantitative data on the pharmacological properties of these analogs is scarce. This guide presents the available information and provides context for the data gaps.
The cGMP Signaling Pathway and PDE5 Inhibition
The physiological process of penile erection is primarily mediated by the nitric oxide (NO)/cGMP signaling pathway. Upon sexual stimulation, NO is released from nerve endings and endothelial cells, which in turn activates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of several downstream targets that ultimately cause smooth muscle relaxation in the corpus cavernosum, increased blood flow, and penile erection. The action of cGMP is terminated by its hydrolysis by phosphodiesterases, with PDE5 being the predominant isoform in the corpus cavernosum.
cGMP signaling pathway in penile erection.
Known Structural Analogs of this compound
Several structural analogs of vardenafil have been identified, primarily through the analysis of adulterated "herbal" supplements. These modifications often involve alterations to the piperazine ring, the sulfonyl group, or the ethoxy phenyl group.
Table 1: Known Structural Analogs of Vardenafil
| Analog Name | Structural Modification from Vardenafil |
| This compound | Sulfonyl group replaced by an acetyl group. |
| Hydroxyvardenafil | A hydroxyl group added to the ethylpiperazine moiety. |
| Morphardenafil | N-ethylpiperazine ring replaced by a morpholine ring. |
| Pseudovardenafil | N-ethylpiperazine ring replaced by a piperidine ring. |
| Desulfovardenafil | Removal of the sulfonyl group. |
| Norneovardenafil | N-ethyl group on the piperazine ring is absent. |
| N-Desethylvardenafil | N-ethyl group on the piperazine ring is absent. |
Properties of Vardenafil and its Analogs
While comprehensive pharmacological data for the unapproved analogs of this compound are not available in peer-reviewed literature, the properties of the parent compound, vardenafil, are well-documented and provide a crucial benchmark.
Pharmacodynamic Properties
The primary pharmacodynamic effect of vardenafil and its analogs is the inhibition of PDE5. The potency of this inhibition is typically measured by the half-maximal inhibitory concentration (IC50). Selectivity is also a critical parameter, indicating the inhibitor's affinity for PDE5 relative to other PDE isoforms.
Table 2: In Vitro Pharmacodynamic Properties of Vardenafil
| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE1 | Selectivity vs. PDE6 | Selectivity vs. PDE11 |
| Vardenafil | 0.7 | >130-fold | >15-fold | >300-fold |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Hydroxyvardenafil | Data not available | Data not available | Data not available | Data not available |
| Morphardenafil | Data not available | Data not available | Data not available | Data not available |
| Pseudovardenafil | Data not available | Data not available | Data not available | Data not available |
Note: The lack of data for the analogs is due to their status as unapproved and largely unstudied compounds.
Pharmacokinetic Properties
Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion (ADME) of a compound. These properties are crucial for determining dosing regimens and predicting potential drug interactions.
Table 3: Pharmacokinetic Properties of Vardenafil (Oral Administration)
| Parameter | Value |
| Bioavailability | ~15% |
| Tmax (Time to Peak Plasma Concentration) | ~0.7 - 0.9 hours |
| Protein Binding | ~95% |
| Metabolism | Primarily by CYP3A4, to a lesser extent by CYP3A5 and CYP2C9 |
| Elimination Half-life | ~4-5 hours |
| Excretion | Predominantly in feces (~91-95%) |
Note: Pharmacokinetic data for the structural analogs of this compound are not publicly available.
Experimental Protocols
Synthesis of Vardenafil Analogs
General synthesis workflow for vardenafil analogs.
PDE5 Inhibition Assay
The following is a detailed protocol for a common in vitro assay to determine the PDE5 inhibitory activity of a compound.
Objective: To determine the IC50 value of a test compound against human recombinant PDE5.
Materials:
-
Human recombinant PDE5 enzyme
-
[³H]-cGMP (radiolabeled substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM dithiothreitol)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex AG1-X8)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Dilute the PDE5 enzyme in assay buffer to a concentration that results in approximately 30-50% hydrolysis of the substrate during the incubation period.
-
Prepare serial dilutions of the test compound in DMSO and then further dilute in assay buffer.
-
Prepare the substrate solution containing [³H]-cGMP in assay buffer.
-
-
Assay Reaction:
-
In a microcentrifuge tube, add the following in order:
-
Assay buffer
-
Test compound solution (or vehicle control)
-
PDE5 enzyme solution
-
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding the [³H]-cGMP substrate solution.
-
Incubate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by boiling the tubes for 2 minutes.
-
Cool the tubes on ice.
-
-
Conversion of [³H]-GMP to [³H]-Guanosine:
-
Add snake venom nucleotidase to each tube and incubate at 30°C for 10 minutes. This step converts the product of the PDE5 reaction, [³H]-GMP, to [³H]-guanosine.
-
-
Separation of Product and Substrate:
-
Add a slurry of the anion-exchange resin to each tube. The resin will bind the unreacted, negatively charged [³H]-cGMP, while the neutral product, [³H]-guanosine, will remain in the supernatant.
-
Centrifuge the tubes to pellet the resin.
-
-
Quantification:
-
Transfer an aliquot of the supernatant to a scintillation vial.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Workflow for a PDE5 inhibition assay.
Conclusion and Future Directions
The structural analogs of this compound represent a class of compounds with presumed PDE5 inhibitory activity. However, a significant knowledge gap exists regarding their specific pharmacological and pharmacokinetic properties. The primary reason for this is their origin as undeclared and unapproved substances in counterfeit products, meaning they have not undergone the rigorous preclinical and clinical testing required for legitimate pharmaceuticals.
For researchers and drug development professionals, these analogs may serve as interesting lead compounds for the development of novel PDE5 inhibitors with potentially improved properties. However, a thorough in vitro and in vivo characterization is imperative to understand their potency, selectivity, and safety profiles. The experimental protocols outlined in this guide provide a framework for such investigations. Future research should focus on the synthesis and purification of these analogs, followed by comprehensive pharmacological profiling to fill the existing data gaps. This will not only contribute to a better understanding of the structure-activity relationships of PDE5 inhibitors but also aid regulatory bodies in the identification and control of these illicit substances.
References
Methodological & Application
Application Notes and Protocols for Acetylvardenafil in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylvardenafil is a structural analog of Vardenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Understanding its biological activity and mechanism of action is crucial for research in areas such as smooth muscle relaxation, nitric oxide signaling, and cGMP-mediated pathways. These application notes provide detailed protocols for the preparation of this compound solutions for use in cell-based assays, ensuring accurate and reproducible experimental outcomes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₄N₆O₃ | PubChem |
| Molecular Weight | 466.6 g/mol | PubChem |
| Appearance | Solid powder (assumed) | N/A |
| Solubility (Qualitative) | Assumed to be soluble in DMSO | Inferred from Vardenafil |
| Storage of Powder | -20°C, desiccated | General practice |
Preparation of this compound Stock Solutions
3.1. Recommended Solvent
3.2. Materials
-
This compound powder
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
3.3. Protocol for 10 mM Stock Solution
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.666 mg of this compound.
-
Calculation:
-
Desired Concentration (M) = 0.010 mol/L
-
Molecular Weight (MW) = 466.6 g/mol
-
Desired Volume (V) = 0.001 L
-
Mass (g) = M x MW x V = 0.010 mol/L x 466.6 g/mol x 0.001 L = 0.004666 g = 4.666 mg
-
-
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a 10 mM concentration. For 4.666 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to a few weeks), 4°C may be acceptable, but stability should be verified.
Preparation of Working Solutions for Cell-Based Assays
4.1. General Considerations
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Serial Dilutions: Prepare working solutions by performing serial dilutions of the high-concentration stock solution in sterile cell culture medium.
4.2. Protocol for Preparing a 10 µM Working Solution
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
Final Dilution: Dilute the intermediate stock or the main stock solution to the desired final concentration in the cell culture medium. To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
Example: Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.
-
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
Application to Cells: Add the prepared working solution to your cell-based assay.
Experimental Workflow and Signaling Pathway
5.1. Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound solutions in cell-based assays.
Workflow for this compound solution preparation.
5.2. Signaling Pathway of this compound
This compound is a phosphodiesterase type 5 (PDE5) inhibitor. Its mechanism of action involves the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.
This compound inhibits PDE5, increasing cGMP levels.
Stability and Storage Recommendations
| Solution | Storage Temperature | Recommended Duration | Notes |
| This compound Powder | -20°C | Long-term | Store in a desiccated environment. |
| 10 mM Stock in DMSO | -20°C | Up to 6 months (verify) | Avoid repeated freeze-thaw cycles by aliquoting. |
| Working Solutions in Medium | 2-8°C | Prepare fresh daily | Stability in aqueous solutions at 37°C is likely limited. |
Disclaimer: The stability of this compound in solution has not been extensively reported. The recommendations above are based on general practices for small molecule inhibitors. It is highly recommended that researchers perform their own stability tests for their specific experimental conditions and duration.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound powder and solutions.
-
Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
Application Notes and Protocols for the Analysis of Acetylvardenafil in Biological Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylvardenafil is a synthetic analog of vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. As an undeclared ingredient in some herbal supplements, sensitive and specific methods for its detection and quantification in biological matrices are crucial for both regulatory control and pharmacokinetic studies. This document provides detailed application notes and protocols for the analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Signaling Pathway of Vardenafil and its Analogs
Vardenafil and its analogs, including this compound, exert their therapeutic effect by inhibiting phosphodiesterase type 5 (PDE5). In the physiological process of penile erection, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, vardenafil and its analogs prevent the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response to sexual stimulation.
Application Notes and Protocols: Acetylvardenafil as a Research Tool in Erectile Dysfunction Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Acetylvardenafil is a structural analogue of vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Limited public data exists for this compound itself. The following application notes and protocols are based on the well-established mechanism and experimental framework of vardenafil and other PDE5 inhibitors and should be adapted and validated for this compound.
Introduction
Erectile dysfunction (ED) is a common medical condition characterized by the inability to achieve or maintain an erection sufficient for satisfactory sexual performance. The physiological process of erection involves the relaxation of smooth muscle in the corpus cavernosum, mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[3][4] Phosphodiesterase type 5 (PDE5), an enzyme that degrades cGMP, plays a crucial role in regulating this process.[4][5] Inhibition of PDE5 leads to increased intracellular cGMP levels, promoting smooth muscle relaxation and facilitating penile erection.[6][7] this compound, as an analogue of the potent and selective PDE5 inhibitor vardenafil, is a valuable research tool for studying the NO/cGMP pathway and developing novel therapies for ED.
Mechanism of Action
During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum, which activates soluble guanylate cyclase (sGC) to produce cGMP.[4] cGMP, in turn, activates protein kinase G (PKG), leading to the phosphorylation of several downstream targets that result in a decrease in intracellular calcium concentrations and relaxation of the corpus cavernosum smooth muscle. This relaxation allows for increased blood flow into the penis, causing an erection.[8] PDE5 specifically hydrolyzes cGMP to 5'-GMP, thus terminating the signaling cascade.[5] this compound is presumed to act as a competitive inhibitor of PDE5, preventing the degradation of cGMP and thereby potentiating the pro-erectile signal.[4]
Caption: cGMP signaling pathway in erectile function and the inhibitory action of this compound.
Data Presentation
The following tables summarize typical quantitative data that should be determined for a novel PDE5 inhibitor like this compound to characterize its potency, selectivity, and efficacy. The values for vardenafil are provided as a reference.
Table 1: In Vitro Potency and Selectivity
| Parameter | Vardenafil (Reference) | This compound (To be Determined) |
| PDE5 IC50 (nM) | ~0.7 | TBD |
| PDE1 IC50 (nM) | ~180 | TBD |
| PDE6 IC50 (nM) | ~11 | TBD |
| Selectivity (PDE1/PDE5) | ~257 | TBD |
| Selectivity (PDE6/PDE5) | ~16 | TBD |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data for vardenafil is compiled from various sources.
Table 2: In Vivo Efficacy in Animal Models of Erectile Dysfunction
| Parameter | Vardenafil (Reference) | This compound (To be Determined) |
| Animal Model | Streptozotocin-induced diabetic rats | TBD |
| Dose Range | 1-10 mg/kg | TBD |
| Primary Outcome | Intracavernosal Pressure / Mean Arterial Pressure (ICP/MAP) Ratio | TBD |
| Observed Effect | Significant improvement in ICP/MAP ratio | TBD |
Data for vardenafil is based on published studies.[3][9]
Experimental Protocols
Protocol 1: In Vitro PDE5 Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound for the PDE5 enzyme.
Materials:
-
Human recombinant PDE5A1 enzyme
-
This compound
-
Vardenafil (as a positive control)
-
cGMP (substrate)
-
Calf intestinal alkaline phosphatase (CIAP)
-
Malachite green/ammonium molybdate reagent
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer.
-
Enzyme Reaction:
-
Add assay buffer, this compound (or control/blank), and PDE5 enzyme to the wells of a 96-well plate.
-
Initiate the reaction by adding cGMP.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Phosphate Detection:
-
Stop the PDE5 reaction and initiate the conversion of GMP to guanosine and inorganic phosphate (Pi) by adding CIAP.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Add the malachite green/ammonium molybdate reagent to all wells. This reagent forms a colored complex with the released Pi.
-
Incubate at room temperature for 15-20 minutes.
-
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the in vitro PDE5 inhibition assay.
Protocol 2: In Vivo Assessment of Erectile Function in a Rat Model
This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in a rat model of erectile dysfunction.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., ketamine/xylazine)
-
This compound
-
Vehicle control (e.g., saline or a suitable solvent)
-
Catheters for carotid artery and corpus cavernosum cannulation
-
Pressure transducer and data acquisition system
-
Bipolar electrode for cavernous nerve stimulation
Procedure:
-
Animal Model Induction (if applicable): Induce erectile dysfunction through methods such as bilateral cavernous nerve crush injury or induction of diabetes with streptozotocin.
-
Animal Preparation:
-
Anesthetize the rats.
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the carotid artery to measure mean arterial pressure (MAP).
-
Expose the penis and insert a needle connected to a pressure transducer into the corpus cavernosum to measure intracavernosal pressure (ICP).
-
Isolate the cavernous nerve for electrical stimulation.
-
-
Drug Administration: Administer this compound or vehicle control intravenously, intraperitoneally, or orally at various doses. Allow for a sufficient absorption period.
-
Erectile Function Assessment:
-
Record baseline ICP and MAP.
-
Apply electrical stimulation to the cavernous nerve with defined parameters (e.g., frequency, voltage, duration).
-
Record the maximal ICP and MAP during stimulation.
-
-
Data Analysis:
-
Calculate the ratio of maximal ICP to MAP (ICP/MAP) for each stimulation. This ratio normalizes the erectile response to systemic blood pressure.
-
Compare the ICP/MAP ratios between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).
-
A significant increase in the ICP/MAP ratio in the this compound group compared to the control group indicates pro-erectile efficacy.
-
Caption: Workflow for an in vivo study of erectile function in a rat model.
References
- 1. Isolation and identification of a novel vardenafil analogue, propoxy-vardenafil, found as an adulterant in a health supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. research.monash.edu [research.monash.edu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. EFFECT OF THE PHOSPHODIESTERASE 5 INHIBITORS SILDENAFIL, TADALAFIL AND VARDENAFIL ON RAT ANOCOCCYGEUS MUSCLE: FUNCTIONAL AND BIOCHEMICAL ASPECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vardenafil modulates bladder contractility through cGMP-mediated inhibition of RhoA/Rho kinase signaling pathway in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of chronic vardenafil treatment persist after end of treatment in rats with acute arteriogenic erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
The application of Acetylvardenafil in pulmonary hypertension research models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, in preclinical research models of pulmonary hypertension (PH). The protocols and data presented herein are synthesized from various scientific studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of vardenafil and related compounds. While the term "Acetylvardenafil" was specified, the available scientific literature predominantly refers to and studies "vardenafil" in the context of pulmonary hypertension. Vardenafil is closely related in structure and function to other PDE5 inhibitors like sildenafil.
Introduction to Vardenafil in Pulmonary Hypertension Research
Pulmonary hypertension is a life-threatening condition characterized by elevated pressure in the pulmonary arteries, leading to right heart failure and death. A key pathological feature of PH is the excessive proliferation of pulmonary artery smooth muscle cells (PASMCs) and vasoconstriction, which narrows the pulmonary vessels. Vardenafil, by selectively inhibiting PDE5, enhances the effects of nitric oxide (NO) in the pulmonary vasculature. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in vasodilation and antiproliferative effects on PASMCs.[1][2] Research also suggests a secondary mechanism involving the inhibition of extracellular calcium entry into PASMCs, further contributing to its vasodilatory effects.[1][3]
The most widely used animal model to study PH and evaluate potential therapeutics like vardenafil is the monocrotaline (MCT)-induced pulmonary hypertension model in rats.[4][5] This model recapitulates several key features of human PH, including increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy, and pulmonary vascular remodeling.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies utilizing the monocrotaline (MCT)-induced pulmonary hypertension rat model and the effects of vardenafil or similar PDE5 inhibitors.
Table 1: Hemodynamic and Morphometric Changes in MCT-Induced PH Rat Model
| Parameter | Control Group | MCT-Treated Group (21-28 days) | Reference |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | ~25 | ~60-70 | [6][7] |
| Right Ventricle to Body Weight Ratio (RV/BW) (mg/g) | ~0.5-0.6 | ~1.0-1.8 | [2][8] |
| Fulton Index (RV / (LV+S)) | ~0.25-0.30 | ~0.50-0.75 | [2][8] |
| Pulmonary Artery Medial Wall Thickness (%) | ~20% | ~40-50% | [8] |
Note: Values are approximate and can vary based on specific experimental conditions.
Table 2: Effects of Vardenafil on Isolated Pulmonary Artery Rings from MCT-PH Rats
| Treatment | Pre-contraction Agent | Vardenafil Concentration Range | Effect | Reference |
| Vardenafil | Phenylephrine (10⁻⁶ M) | 10⁻¹⁰ to 10⁻⁵ M | Concentration-dependent relaxation | [1][8] |
| Vardenafil + L-NAME (10⁻⁴ M) | Phenylephrine (10⁻⁶ M) | 10⁻¹⁰ to 10⁻⁵ M | Attenuated relaxation response | [1] |
| Vardenafil + ODQ (10⁻⁵ M) | Phenylephrine (10⁻⁶ M) | 10⁻¹⁰ to 10⁻⁵ M | Attenuated relaxation response | [1] |
Experimental Protocols
Protocol 1: Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
This protocol describes the induction of pulmonary hypertension in rats using a single injection of monocrotaline.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Monocrotaline (MCT)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Sterile 0.9% saline
-
Syringes and needles for subcutaneous injection
Procedure:
-
Preparation of MCT Solution (60 mg/mL):
-
Dissolve MCT powder in a minimal amount of 1 M HCl.
-
Neutralize the solution to a pH of 7.4 with 1 M NaOH.
-
Bring the final volume to the desired concentration with sterile 0.9% saline. The final concentration should be such that the required dose is delivered in a reasonable injection volume (e.g., 1 mL/kg).
-
-
Induction of Pulmonary Hypertension:
-
Disease Development and Monitoring:
-
House the animals under standard laboratory conditions.
-
Pulmonary hypertension typically develops over 3 to 4 weeks.[4][6]
-
Monitor the animals for signs of distress, including weight loss and lethargy.
-
At the end of the experimental period (e.g., 21 or 28 days), perform hemodynamic measurements and tissue collection for histological analysis.
-
Workflow for MCT-Induced Pulmonary Hypertension Model
Caption: Workflow for inducing pulmonary hypertension in rats using monocrotaline.
Protocol 2: Evaluation of Vardenafil in Isolated Rat Pulmonary Artery Rings
This protocol details the methodology for assessing the vasodilatory effects of vardenafil on isolated pulmonary arteries from both healthy and MCT-treated rats using an organ bath system.[8][10]
Materials:
-
Isolated main pulmonary arteries from control and MCT-treated rats
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Phenylephrine (Phe)
-
Vardenafil
-
L-NAME (optional, for studying NO pathway)
-
ODQ (optional, for studying cGMP pathway)
-
Organ bath system with force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Euthanize the rat and carefully excise the heart and lungs.
-
Dissect the main pulmonary artery and clean it of adhering connective and adipose tissue.
-
Cut the artery into rings of approximately 2-3 mm in length.
-
-
Mounting in Organ Bath:
-
Suspend the arterial rings between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution.
-
Maintain the bath at 37°C and continuously bubble with carbogen gas.
-
-
Equilibration:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Replace the Krebs-Henseleit solution every 15-20 minutes during equilibration.
-
-
Viability and Endothelium Integrity Check:
-
Contract the rings with 60 mM KCl to check for viability.
-
After washing and return to baseline, pre-contract the rings with phenylephrine (10⁻⁶ M).
-
Assess endothelium integrity by adding acetylcholine (10⁻⁶ M). A relaxation of >80% indicates intact endothelium.
-
-
Generation of Concentration-Response Curves:
-
Wash the rings and allow them to return to baseline tension.
-
Pre-contract the rings with phenylephrine (10⁻⁶ M).
-
Once a stable contraction is achieved, add vardenafil cumulatively in increasing concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).[1]
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the initial phenylephrine-induced contraction.
-
Plot the concentration-response curves and calculate pD₂ values (-log EC₅₀) to determine the potency of vardenafil.
-
Experimental Workflow for Isolated Pulmonary Artery Studies
Caption: Workflow for assessing vardenafil's effect on isolated pulmonary arteries.
Signaling Pathway
Vardenafil's primary mechanism of action in pulmonary hypertension involves the inhibition of phosphodiesterase type 5 (PDE5), which leads to the accumulation of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.
Vardenafil Signaling Pathway in Pulmonary Artery Smooth Muscle Cells
Caption: Vardenafil's mechanism of action in pulmonary smooth muscle cells.
Conclusion
Vardenafil demonstrates significant therapeutic potential in preclinical models of pulmonary hypertension. Its well-understood mechanism of action, centered on the NO-cGMP pathway, and its demonstrated efficacy in reducing pulmonary artery pressure and vascular remodeling make it a valuable tool for PH research. The protocols and data provided in these application notes offer a foundation for further investigation into the therapeutic applications of vardenafil and the development of novel treatments for pulmonary hypertension.
References
- 1. Acute effects of vardenafil on pulmonary artery responsiveness in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of sildenafil on right ventricular remodeling in a rat model of monocrotaline-induced right ventricular failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preventive effect of sildenafil on right ventricular function in rats with monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic sildenafil treatment inhibits monocrotaline-induced pulmonary hypertension in rats - Kent Academic Repository [kar.kent.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Acute Effects of Vardenafil on Pulmonary Artery Responsiveness in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An evaluation of vardenafil as a calcium channel blocker in pulmonary artery in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Acetylvardenafil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for investigating the effects of Acetylvardenafil, a structural analog of the phosphodiesterase type 5 (PDE5) inhibitor, vardenafil. The following sections outline the necessary procedures for in vitro enzyme inhibition assays, in vitro metabolism studies, and in vivo pharmacokinetic analyses.
Introduction
This compound is a synthetic compound structurally related to vardenafil, a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] PDE5 is the key enzyme responsible for the degradation of cGMP in the corpus cavernosum of the penis. The inhibition of PDE5 leads to an increase in cGMP levels, resulting in smooth muscle relaxation, increased blood flow, and penile erection. Due to its structural similarity to vardenafil, this compound is presumed to act as a PDE5 inhibitor. These protocols are designed to enable the characterization of its biological activity and pharmacokinetic profile.
Data Presentation
The following tables summarize key quantitative data for vardenafil, which can be used as a reference for contextualizing the experimental results obtained for this compound. The corresponding values for this compound should be determined using the protocols outlined below and recorded in a similar format.
Table 1: In Vitro PDE5 Inhibition Data
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| Vardenafil | Human Platelet PDE5 | Radiometric | 0.7 | [2] |
| Vardenafil | Full-length PDE5 | - | 1.5 ± 0.1 | [3] |
| Sildenafil | PDE5A1 | Fluorescence Polarization | 4.2 | [4][5] |
| This compound | Human Recombinant PDE5A1 | Fluorescence Polarization | To be determined | N/A |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Vardenafil | 0.1 | - | - | - | - | [6] |
| Vardenafil | 1 | - | - | - | - | [6] |
| Vardenafil | 5 | - | - | - | - | [1] |
| Vardenafil | 10 | - | - | - | - | [1] |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined | N/A |
Signaling Pathway
The proposed mechanism of action for this compound, like other PDE5 inhibitors, involves the nitric oxide (NO)/cGMP signaling pathway.
Figure 1: Proposed signaling pathway of this compound action.
Experimental Protocols
In Vitro PDE5 Inhibition Assay using Fluorescence Polarization
This protocol is adapted from established fluorescence polarization assays for PDE5 inhibitors.[2][4][5][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant PDE5A1.
Materials:
-
This compound reference standard
-
Human recombinant PDE5A1 enzyme
-
Fluorescein-labeled cGMP (substrate)
-
PDE assay buffer
-
Binding Agent (phosphate-binding beads)
-
96-well black microplates
-
Fluorescence polarization plate reader
Workflow:
Figure 2: Workflow for the in vitro PDE5 inhibition assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.
-
Prepare solutions of PDE5A1 enzyme, fluorescein-labeled cGMP, and Binding Agent in assay buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the following in order:
-
Assay buffer
-
This compound dilutions (or vehicle control)
-
PDE5A1 enzyme solution
-
-
Initiate the reaction by adding the fluorescein-labeled cGMP substrate.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Add the Binding Agent to stop the enzymatic reaction.
-
Incubate for an additional period to allow for binding.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission).
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of PDE5 activity.
-
In Vitro Metabolism Study using Liver Microsomes
This protocol is designed to assess the metabolic stability of this compound.
Objective: To determine the in vitro metabolic stability of this compound in human and rat liver microsomes.
Materials:
-
This compound reference standard
-
Human and rat liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Workflow:
References
- 1. Effects of different vardenafil doses on bone healing in a rat fracture model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pro-erectile effect of vardenafil: in vitro experiments in rabbits and in vivo comparison with sildenafil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: Acetylvardenafil in High-Throughput Screening for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylvardenafil, a structural analog of the potent phosphodiesterase type 5 (PDE5) inhibitor vardenafil, is a valuable tool in high-throughput screening (HTS) for the discovery of novel PDE5 inhibitors. PDE5 is a key enzyme in the cGMP-specific signaling pathway, and its inhibition is a validated therapeutic strategy for erectile dysfunction and pulmonary arterial hypertension. These application notes provide a comprehensive overview of the use of this compound in HTS campaigns, including its mechanism of action, detailed experimental protocols for a fluorescence polarization-based assay, and comparative data with other common PDE5 inhibitors.
Note on this compound Potency: As of the compilation of these notes, a specific published IC50 value for this compound against PDE5 has not been widely reported. Given that this compound is a close structural analog of vardenafil, for the purposes of this document, we will utilize the well-established IC50 value of vardenafil as a reasonable estimate of its potency. Researchers are advised to determine the precise IC50 of their specific batch of this compound as part of their assay validation.
Mechanism of Action
This compound, like vardenafil, is a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP). In the presence of nitric oxide (NO), guanylate cyclase is activated, leading to an increase in intracellular cGMP levels. This results in smooth muscle relaxation and vasodilation. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its signaling effects.
Signaling Pathway of PDE5 Inhibition
Quantitative Data: Comparative PDE5 Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common PDE5 inhibitors. Lower IC50 values indicate higher potency.
| Compound | IC50 (nM) | Reference(s) |
| This compound (estimated) | ~0.7 | [1] |
| Vardenafil | 0.7 | [1] |
| Tadalafil | 1.8 | [1][2][3] |
| Sildenafil | 5.22 | [4] |
High-Throughput Screening (HTS) Application
This compound is an ideal positive control for HTS campaigns aimed at identifying novel PDE5 inhibitors. Its high potency allows for its use at low nanomolar concentrations, providing a robust assay window for distinguishing true hits from inactive compounds. A common HTS method for PDE5 is the fluorescence polarization (FP) assay, which is a homogeneous, "mix-and-read" format suitable for automation.
HTS Workflow for PDE5 Inhibitor Screening
Experimental Protocols
Preparation of Stock Solutions
a. This compound Stock Solution (10 mM):
-
Weigh out the required amount of this compound powder.
-
Dissolve in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
b. Assay Buffer:
-
Prepare a buffer solution containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).
-
Filter the buffer through a 0.22 µm filter before use.
High-Throughput Fluorescence Polarization (FP) Assay Protocol for PDE5 Inhibition
This protocol is designed for a 384-well plate format.
a. Reagents and Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescein-labeled cGMP (FAM-cGMP) substrate
-
This compound (positive control)
-
DMSO (negative control)
-
Test compounds from a chemical library
-
Assay Buffer
-
Low-volume, black, flat-bottom 384-well assay plates
-
A microplate reader capable of measuring fluorescence polarization
b. Assay Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and this compound in 100% DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the compound solutions, this compound (positive control), and DMSO (negative control) into the appropriate wells of the 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of PDE5 enzyme in Assay Buffer at a concentration that results in approximately 50-80% substrate turnover during the incubation period. The optimal concentration should be determined empirically.
-
Prepare a solution of FAM-cGMP in Assay Buffer. The final concentration in the assay should be below the Km for cGMP to ensure sensitivity to competitive inhibitors. A typical starting concentration is 10-50 nM.
-
Add the PDE5 enzyme solution to all wells except for the "no enzyme" control wells.
-
Initiate the enzymatic reaction by adding the FAM-cGMP substrate solution to all wells. The final assay volume is typically 10-20 µL.
-
-
Incubation:
-
Briefly centrifuge the plates to ensure all components are mixed.
-
Incubate the plates at room temperature for 60 minutes, protected from light. The incubation time may need to be optimized based on the enzyme concentration.
-
-
Fluorescence Polarization Reading:
-
Measure the fluorescence polarization on a compatible plate reader. Set the excitation and emission wavelengths appropriate for the fluorescein label (e.g., 485 nm excitation, 535 nm emission).
-
c. Data Analysis:
-
The fluorescence polarization (mP) values are used to calculate the percentage of inhibition for each compound.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_high_control) / (mP_low_control - mP_high_control)])
-
mP_sample: mP value of the test compound well.
-
mP_high_control: Average mP value of the positive control wells (e.g., this compound), representing maximal inhibition.
-
mP_low_control: Average mP value of the negative control wells (DMSO), representing no inhibition.
-
-
Assay quality is assessed by calculating the Z'-factor: Z' = 1 - [(3 * (SD_low_control + SD_high_control)) / |(Mean_low_control - Mean_high_control)|]
-
A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.
-
-
Compounds showing a percentage of inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered "hits" and are selected for further validation and dose-response studies.
Conclusion
This compound serves as an excellent positive control for HTS assays designed to identify novel PDE5 inhibitors. The fluorescence polarization assay described provides a robust, rapid, and cost-effective method for screening large compound libraries. The detailed protocols and comparative data presented in these application notes are intended to facilitate the implementation and validation of such screening campaigns in a drug discovery setting.
References
Troubleshooting & Optimization
Navigating the Solubility Challenges of Acetylvardenafil in Experimental Research
For researchers, scientists, and drug development professionals, achieving optimal solubility of investigational compounds is a critical first step for reliable and reproducible experimental results. Acetylvardenafil, a structural analog of the phosphodiesterase type 5 (PDE5) inhibitor Vardenafil, presents solubility challenges common to many small molecules. This technical support center provides troubleshooting guides and frequently asked questions to aid in the effective dissolution of this compound for your research needs.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on the available data for the structurally similar compound Vardenafil, Dimethyl Sulfoxide (DMSO) is the most effective organic solvent for preparing high-concentration stock solutions. Ethanol can also be used, though solubility may be lower. For aqueous solutions, the solubility of Vardenafil is significantly lower. It is crucial to prepare a high-concentration stock solution in an organic solvent first, which can then be diluted into your aqueous experimental medium.
Q2: I don't have solubility data for this compound. Where should I start?
A2: When specific solubility data for a compound like this compound is unavailable, a practical approach is to start with the data from a close structural analog, such as Vardenafil. However, it is essential to empirically determine the solubility in your specific solvents and experimental conditions. A good starting point is to test solubility in DMSO and ethanol to create a concentrated stock solution.
Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous buffer. What can I do?
A3: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent becomes insoluble when diluted into an aqueous solution. Please refer to the "Troubleshooting Guide: Precipitation Issues" section below for detailed solutions.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The tolerance of cell lines to DMSO varies. Generally, a final DMSO concentration of less than 0.5% is considered safe for most cell lines, with some being tolerant up to 1%. However, it is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.
Solubility Data for Vardenafil (Structural Analog)
Due to the lack of specific public data for this compound, the following table summarizes the reported solubility of Vardenafil hydrochloride trihydrate in common laboratory solvents. Researchers should be aware of the significant discrepancies in the reported values from different suppliers, which may be due to variations in the experimental conditions (e.g., temperature, form of the compound). It is strongly recommended to determine the solubility of this compound empirically for your specific experimental setup.
| Solvent | Reported Solubility of Vardenafil Hydrochloride Trihydrate (mg/mL) | Source(s) |
| DMSO | 2, ≥13.3, 100 | Cayman Chemical, BPS Bioscience, Selleck Chemicals |
| Ethanol | 0.5, ≥3.42, 100 | Cayman Chemical, BPS Bioscience, Selleck Chemicals |
| Water | 0.11, 10 (in PBS), ≥95 | FDA, Cayman Chemical, BPS Bioscience |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: In a sterile vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mg/mL).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be applied. Gentle warming (e.g., to 37°C) may also aid dissolution, but the thermal stability of this compound should be considered.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution into Aqueous Medium
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, perform an intermediate dilution of your DMSO stock solution in your aqueous experimental buffer (e.g., PBS, cell culture medium). For example, dilute your 10 mg/mL DMSO stock 1:10 in the buffer.
-
Final Dilution: Use the intermediate dilution to prepare your final working concentrations. This stepwise dilution helps to gradually decrease the organic solvent concentration.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your highest experimental concentration of this compound.
Troubleshooting Guide: Precipitation Issues
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound has very low aqueous solubility, and the sudden change in solvent polarity causes it to "crash out." | - Lower the final concentration: Your desired concentration may be above the solubility limit in the final aqueous medium. - Use a co-solvent: Incorporate a small percentage of a water-miscible co-solvent like ethanol, polyethylene glycol (PEG), or propylene glycol in your final aqueous solution.[1] This can help to increase the solubility of the compound. - Stepwise dilution: As described in Protocol 2, perform serial dilutions to gradually reduce the DMSO concentration. |
| Solution becomes cloudy over time. | The compound is slowly precipitating out of the solution, indicating that it is not stable at that concentration in the aqueous medium over time. | - Prepare fresh solutions: Prepare your working solutions immediately before use. - pH adjustment: The solubility of some compounds is pH-dependent. Investigate if adjusting the pH of your aqueous buffer can improve the solubility of this compound. |
| Inconsistent results between experiments. | This could be due to incomplete dissolution of the stock solution or precipitation in the working solutions. | - Ensure complete dissolution of the stock: Always visually inspect your stock solution to ensure there are no undissolved particles. If necessary, use sonication or gentle warming. - Vortex before use: Always vortex your stock and working solutions before use to ensure homogeneity. |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Improving Solubility
The following diagram illustrates a logical workflow for tackling the solubility of a poorly soluble compound like this compound.
Vardenafil's Mechanism of Action: The PDE5 Signaling Pathway
This compound is an analog of Vardenafil and is expected to have a similar mechanism of action. Vardenafil is a potent inhibitor of phosphodiesterase type 5 (PDE5). The inhibition of PDE5 leads to an increase in cyclic guanosine monophosphate (cGMP), which mediates smooth muscle relaxation and vasodilation.
References
Optimizing Acetylvardenafil dosage to minimize off-target effects
This technical support center provides guidance for researchers on optimizing the experimental concentration of Acetylvardenafil to enhance selectivity for Phosphodiesterase 5 (PDE5) and minimize off-target effects. Given the limited direct research on this compound, data from its close analog, Vardenafil, is used as a primary reference.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
A1: The primary on-target effect of this compound is the selective inhibition of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum in the penis and the pulmonary vasculature.[1][2] By inhibiting PDE5, this compound increases cGMP levels, leading to smooth muscle relaxation, vasodilation, and, in the context of erectile dysfunction research, penile erection.[1]
Q2: What are the potential off-target effects of this compound and what causes them?
A2: Off-target effects are primarily due to the inhibition of other PDE isoforms, as none of the PDE5 inhibitors are completely selective.[3] These effects are typically dose-dependent.[3] Based on data from Vardenafil, the most significant off-target inhibition is on PDE6, found in the retina, and to a lesser extent on PDE1, found in the brain, myocardium, and vascular smooth muscle.[4][5]
-
Visual Disturbances: Inhibition of PDE6 can lead to altered color vision, presenting as a transient blue or green tinge.[3][5] Vardenafil has a notable affinity for PDE6.[4][5]
-
Cardiovascular Effects: Inhibition of PDE1 can contribute to vasodilation, potentially causing headaches, flushing, and hypotension.[1][5]
-
Musculoskeletal Effects: While more commonly associated with Tadalafil's effect on PDE11, myalgias (muscle pain) and back pain can be a concern with non-selective PDE inhibitors.[3]
Q3: How can I determine the selectivity of my this compound sample?
A3: The selectivity of a PDE5 inhibitor is determined by comparing its inhibitory potency (IC50 or Ki value) against PDE5 with its potency against other PDE isoforms. A higher selectivity ratio (IC50 for off-target PDE / IC50 for PDE5) indicates a more selective compound. You can determine this by performing in vitro enzyme inhibition assays using a panel of purified PDE enzymes.
Q4: What is a typical starting concentration for in vitro experiments with this compound?
A4: Based on the high potency of its analog Vardenafil (IC50 for PDE5 is in the sub-nanomolar to low nanomolar range), a starting concentration for in vitro experiments could be in the range of 0.1 to 10 nM.[4][6] However, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Data Presentation
Table 1: Comparative Inhibitory Potency (IC50, nM) of Vardenafil and Sildenafil against various PDE Isoforms.
| PDE Isoform | Vardenafil (nM) | Sildenafil (nM) | Primary Location(s) of Isoform | Potential Off-Target Effects of Inhibition |
| PDE1 | 180 | 280 | Brain, Myocardium, Smooth Muscle | Vasodilation, Tachycardia, Flushing, Headache |
| PDE2 | >1000 | >1000 | Adrenal Gland, Brain, Heart | Not well characterized for PDE5 inhibitors |
| PDE3 | >1000 | >1000 | Heart, Platelets, Smooth Muscle | Increased Heart Rate, Vasodilation |
| PDE4 | >1000 | >1000 | Inflammatory Cells, Brain | Not well characterized for PDE5 inhibitors |
| PDE5 | 0.7 | 6.6 | Corpus Cavernosum, Lungs, Platelets | On-Target Effect (Vasodilation) |
| PDE6 | 11 | 40 | Retina (Rods and Cones) | Visual Disturbances (e.g., color tinge) |
| PDE11 | - | - | Skeletal Muscle, Prostate, Testis | Myalgia, Back Pain (more with Tadalafil) |
Data for Vardenafil and Sildenafil are sourced from Saenz de Tejada et al. (2002).[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound; variability in compound purity. | 1. Verify the purity of your this compound sample using analytical methods like HPLC-MS.2. Prepare fresh stock solutions for each experiment.3. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
| High cell toxicity at low concentrations | Off-target effects on critical cellular pathways; impurities in the compound. | 1. Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration (CC50).2. Ensure your experimental concentration is well below the CC50.3. If toxicity persists, consider using a more selective PDE5 inhibitor or purifying your this compound sample. |
| Unexpected physiological responses in animal models (e.g., significant drop in blood pressure) | Inhibition of PDE1 in vascular smooth muscle. | 1. Reduce the administered dose.2. Monitor blood pressure and heart rate closely during the experiment.3. Consider co-administration with agents that counteract hypotension if experimentally justifiable. |
| Visual impairment noted in animal behavior | Inhibition of PDE6 in the retina. | 1. This is a known off-target effect of potent PDE5/PDE6 inhibitors like Vardenafil.[7]2. Lower the dose to find a therapeutic window that minimizes this effect.3. If the research allows, switch to a PDE5 inhibitor with higher selectivity against PDE6, such as Tadalafil.[5][7] |
Experimental Protocols
Protocol 1: In Vitro PDE Isoform Selectivity Assay
This protocol outlines a method to determine the IC50 values of this compound against a panel of purified human phosphodiesterase isoforms (PDE1-6).
Materials:
-
Purified, recombinant human PDE1, PDE2, PDE3, PDE4, PDE5, and PDE6 enzymes.
-
This compound.
-
[³H]-cGMP and [³H]-cAMP substrates.
-
Assay buffer (specific to each PDE isoform).
-
Snake venom nucleotidase.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer. The concentration range should span from picomolar to micromolar to capture the full dose-response curve.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the diluted this compound, and the respective PDE enzyme.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled substrate ([³H]-cGMP for PDE1, 2, 5, 6; [³H]-cAMP for PDE3, 4). Incubate at 30°C for a predetermined time, ensuring the reaction stays within the linear range (less than 20% substrate hydrolysis).
-
Termination of Reaction: Stop the reaction by boiling the plate for 1 minute, followed by cooling on ice.
-
Substrate Conversion: Add snake venom nucleotidase to each well and incubate for 10 minutes at 30°C. This will convert the radiolabeled 5'-monophosphate product to a nucleoside.
-
Separation: Apply the reaction mixture to an ion-exchange resin column to separate the charged, unhydrolyzed substrate from the uncharged nucleoside product.
-
Quantification: Elute the nucleoside product into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: PDE5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining this compound's PDE selectivity.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent experimental results with Acetylvardenafil
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Acetylvardenafil. The content is structured to address common issues that may lead to inconsistent experimental results.
Core Mechanism of Action
Q: How does this compound exert its effects?
A: this compound is an analog of Vardenafil and functions as a selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] The mechanism is dependent on the nitric oxide (NO) signaling pathway. In response to appropriate stimulation (e.g., nerve stimulation or agonist-induced), NO is released and activates the enzyme guanylate cyclase.[4][5] This enzyme converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger.[4][5] Elevated cGMP levels lead to the relaxation of smooth muscle, causing vasodilation and increased blood flow.[5] The enzyme PDE5 is responsible for breaking down cGMP into the inactive 5'-GMP, thus terminating the signal.[4][6] this compound inhibits PDE5, preventing the degradation of cGMP and thereby prolonging and enhancing the NO-mediated smooth muscle relaxation.[4][5]
References
- 1. Vardenafil - Wikipedia [en.wikipedia.org]
- 2. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C25H34N6O3 | CID 135565659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]
- 6. Vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Acetylvardenafil Delivery in In Vivo Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vivo delivery of Acetylvardenafil. Given the limited publicly available data on this compound, this guide draws upon established principles for formulating poorly soluble drugs and data from its parent compound, vardenafil.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound in in vivo models?
A1: The primary challenge with this compound, like many new chemical entities, is likely its poor aqueous solubility. This can lead to low oral bioavailability, high inter-subject variability, and difficulties in preparing suitable formulations for parenteral administration.[1] Extensive first-pass metabolism, as seen with vardenafil, can also significantly reduce systemic exposure.[1]
Q2: What are the initial steps in selecting a suitable formulation for this compound?
A2: A pre-formulation study is crucial. This involves determining the physicochemical properties of this compound, such as its solubility in various solvents and pH conditions, its pKa, and its stability.[2] This data will inform the selection of an appropriate formulation strategy, whether it be a simple solution, a suspension, or a more complex system like a self-emulsifying drug delivery system (SEDDS) or a solid dispersion.
Q3: How can I improve the solubility of this compound for my in vivo experiments?
A3: Several strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound:
-
Co-solvents: Using a mixture of water-miscible solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol can increase solubility.
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pH adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle can improve its solubility.
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Surfactants: Micelle-forming surfactants can encapsulate the drug, increasing its apparent solubility.
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Complexation: Cyclodextrins can form inclusion complexes with the drug molecule, enhancing its solubility.
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Lipid-based formulations: Formulations such as SEDDS, nanoemulsions, or lipid nanoparticles can be effective for lipophilic drugs.
Q4: What are the key considerations for ensuring the stability of an this compound formulation?
A4: The chemical stability of this compound in the chosen formulation is critical.[2][3] It is important to assess its degradation profile under different storage conditions (temperature, light). The chosen excipients should be compatible with this compound and not accelerate its degradation. For suspensions, physical stability, such as preventing particle growth (Ostwald ripening) and ensuring easy redispersion, is also important.
Q5: How can I quantify the concentration of this compound in plasma samples from my in vivo studies?
A5: A validated bioanalytical method is essential for accurate pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying drugs in biological matrices.[1][4][5][6] The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability After Oral Administration
Q: We are observing very low and inconsistent plasma concentrations of this compound after oral gavage in rats. What could be the cause and how can we improve this?
A: Low and variable oral bioavailability is a common issue for poorly soluble compounds. The problem can stem from several factors, from the formulation to the gastrointestinal physiology of the animal model.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Solubility and Dissolution Rate | The drug may not be dissolving sufficiently in the gastrointestinal fluids to be absorbed.[1] Solution: Enhance solubility and dissolution by micronizing the drug powder to increase surface area, or formulate it as a solid dispersion or a lipid-based system. |
| Precipitation in the GI Tract | A formulation that appears stable on the bench may precipitate when diluted in the aqueous environment of the stomach or intestine. Solution: Conduct in vitro precipitation studies by diluting the formulation in simulated gastric and intestinal fluids. Consider using precipitation inhibitors in your formulation. |
| First-Pass Metabolism | This compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation, similar to vardenafil.[1] Solution: While difficult to circumvent with oral dosing, understanding the metabolic pathways can inform the design of pro-drugs or co-administration with metabolic inhibitors in exploratory studies. |
| Efflux by Transporters | The compound may be a substrate for efflux transporters like P-glycoprotein in the gut, which pump it back into the intestinal lumen. Solution: Investigate if this compound is a substrate for common efflux transporters. If so, co-administration with a known inhibitor could clarify the extent of this effect. |
| Adsorption to Dosing Equipment | The compound may adsorb to the surface of the gavage needle or syringe, leading to a lower administered dose. Solution: Pre-treat dosing equipment by rinsing with the formulation. Analyze the concentration of the formulation before and after passing through the dosing apparatus to quantify any loss. |
Issue 2: Formulation Instability and Precipitation
Q: Our this compound formulation, a solution in a co-solvent system, is showing precipitation upon storage/during the experiment. How can we address this?
A: Formulation instability can lead to inaccurate dosing and unreliable experimental results.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Supersaturation | The initial concentration of this compound in the co-solvent may be close to its saturation point, leading to precipitation with slight changes in temperature or solvent evaporation. Solution: Determine the equilibrium solubility of this compound in the vehicle. Prepare formulations at a concentration below the saturation point. Consider using polymers that can maintain a supersaturated state. |
| Temperature Effects | Solubility is often temperature-dependent. A formulation prepared at room temperature may precipitate if the animal facility or experimental setup is at a lower temperature. Solution: Store and handle the formulation at a constant, controlled temperature. Assess the temperature sensitivity of your formulation's solubility. |
| pH Shifts | If the formulation's pH is critical for solubility, exposure to air (CO2 absorption) or interaction with acidic/basic surfaces can cause pH shifts and subsequent precipitation. Solution: Use buffered vehicles to maintain a stable pH. |
| Incompatible Excipients | An excipient in the formulation may be incompatible with this compound or other components, leading to degradation or precipitation. Solution: Conduct compatibility studies with individual excipients and the drug. Simplify the formulation to the minimum necessary components. |
Experimental Protocols
Protocol 1: Basic Formulation Screening for Oral Delivery
-
Solubility Assessment: Determine the solubility of this compound in a range of pharmaceutically acceptable vehicles (e.g., water, PEG 400, propylene glycol, corn oil, Tween 80, Solutol HS 15).
-
Vehicle Selection: Based on solubility data, select promising vehicles or vehicle combinations. For example, a co-solvent system (e.g., 20% PEG 400 in water) or a lipid-based system (e.g., corn oil with 10% Cremophor EL).
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Formulation Preparation: Prepare small batches of the selected formulations. For solutions, ensure the drug is fully dissolved. For suspensions, ensure a uniform particle size distribution.
-
In Vitro Characterization:
-
Visual Inspection: Check for clarity (solutions) or uniform dispersion (suspensions) over a set period (e.g., 24 hours) at different temperatures.
-
Dilution Test: Mimic in vivo conditions by diluting the formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). Observe for any precipitation.
-
-
In Vivo Pilot Study: Dose a small group of animals (e.g., n=3 rats) with the most promising formulation(s). Collect plasma samples at key time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) and analyze for drug concentration.
-
Data Analysis: Evaluate the pharmacokinetic profile (Cmax, Tmax, AUC) to determine the most effective formulation for further studies.
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol is adapted from methods for vardenafil and would require validation for this compound.[1]
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma, add a known concentration of a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the plasma sample. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject a small volume (e.g., 2 µL) of the supernatant directly into the LC-MS/MS system for analysis.
Data Presentation
Table 1: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvent Systems | Increases drug solubility by reducing the polarity of the aqueous vehicle. | Simple to prepare, suitable for early-stage studies. | Potential for in vivo precipitation upon dilution, toxicity of some solvents at high concentrations. |
| Surfactant Dispersions | Forms micelles that encapsulate the drug, increasing its apparent solubility. | Can significantly enhance solubility and dissolution. | Potential for GI irritation, some surfactants can be toxic. |
| Solid Dispersions | The drug is dispersed in a solid polymer matrix in an amorphous state, which has higher solubility and dissolution rate than the crystalline form. | Significant improvement in oral bioavailability. | Can be physically unstable (recrystallization), manufacturing process can be complex. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion in the GI tract. | Enhances solubility and absorption via the lymphatic pathway, can reduce first-pass metabolism. | Can be complex to formulate and characterize, potential for drug degradation in the formulation. |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area of the drug particles, leading to a faster dissolution rate. | Applicable to a wide range of drugs, can be combined with other formulation strategies. | May not be sufficient for very poorly soluble drugs, potential for particle aggregation. |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations (for illustrative purposes)
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 5 |
| Co-solvent (20% PEG 400) | 10 | 150 ± 40 | 1.5 | 800 ± 200 | 16 |
| SEDDS | 10 | 400 ± 90 | 1.0 | 2500 ± 500 | 50 |
| Intravenous Solution | 2 | 800 ± 150 | 0.25 | 5000 ± 900 | 100 |
Visualizations
References
- 1. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-formulation and chemical stability studies of penethamate, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Formulation Principles to Stability Issues Encountered During Processing, Manufacturing, and Storage of Drug Substance and Drug Product Protein Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. validated-lc-ms-ms-assay-for-the-quantitative-determination-of-vardenafil-in-human-plasma-and-its-application-to-a-pharmacokinetic-study - Ask this paper | Bohrium [bohrium.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the chemical synthesis of Acetylvardenafil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the chemical synthesis of Acetylvardenafil. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: this compound is structurally an acetylated analog of Vardenafil. Therefore, the most direct synthetic approach is the acetylation of Vardenafil. This typically involves the reaction of Vardenafil with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a suitable base and solvent.
Q2: What are the critical parameters to control during the acetylation of Vardenafil?
A2: Key parameters to control include:
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Reaction Temperature: Exothermic reactions with acetylating agents can lead to side products. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the acetylating agent is crucial.
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Stoichiometry: Precise control of the molar ratio of Vardenafil to the acetylating agent and base is essential to prevent over-acetylation or incomplete reaction.
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Moisture Content: Acetylating agents are sensitive to moisture. All reactants and solvents should be anhydrous to avoid hydrolysis of the acetylating agent and ensure optimal yield.
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Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is vital to determine the optimal reaction time and prevent the formation of degradation products.
Q3: What are the common side reactions and byproducts in this compound synthesis?
A3: Common side reactions may include:
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N-oxidation: The piperazine nitrogen in the Vardenafil structure can be susceptible to oxidation.
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Hydrolysis: The presence of water can lead to the hydrolysis of the acetylating agent and potentially the product.
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Over-acetylation: If the reaction conditions are not carefully controlled, acetylation at other sites on the molecule could occur, although this is less likely given the primary and secondary amine reactivity.
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Degradation: Prolonged reaction times or elevated temperatures can lead to the degradation of the starting material and the product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Hydrolysis of the acetylating agent. 3. Product loss during workup and purification. | 1. Monitor the reaction by TLC/HPLC to ensure completion. Consider slightly increasing the molar equivalent of the acetylating agent. 2. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the extraction and purification steps. Use of a continuous extraction apparatus may improve recovery. |
| Presence of Unreacted Vardenafil | 1. Insufficient amount of acetylating agent. 2. Reaction time is too short. 3. Poor mixing of reactants. | 1. Increase the molar equivalents of the acetylating agent incrementally. 2. Extend the reaction time and monitor progress. 3. Ensure efficient stirring throughout the reaction. |
| Formation of Multiple Impurities | 1. Reaction temperature is too high. 2. Presence of moisture or other reactive impurities in starting materials. 3. Inappropriate choice of base or solvent. | 1. Maintain a low temperature during the addition of reagents and throughout the reaction. 2. Use freshly purified starting materials and anhydrous solvents. 3. Screen different non-nucleophilic bases (e.g., triethylamine, diisopropylethylamine) and aprotic solvents (e.g., dichloromethane, tetrahydrofuran). |
| Difficulty in Product Purification | 1. Co-elution of impurities with the product during chromatography. 2. Product instability on the stationary phase. | 1. Optimize the chromatographic conditions (e.g., solvent system, gradient). Consider using a different stationary phase (e.g., alumina instead of silica gel). 2. Perform purification at lower temperatures if the product is thermally labile. |
Experimental Protocols
Synthesis of this compound from Vardenafil
This protocol describes a general procedure for the acetylation of Vardenafil. Researchers should adapt and optimize the conditions based on their specific laboratory setup and analytical capabilities.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| Vardenafil | 488.60 | 1.0 g | 1.0 |
| Triethylamine | 101.19 | 0.42 mL | 1.5 |
| Acetyl Chloride | 78.50 | 0.17 mL | 1.1 |
| Dichloromethane (anhydrous) | - | 20 mL | - |
Procedure:
-
Dissolve Vardenafil (1.0 g, 2.05 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (0.42 mL, 3.07 mmol) dropwise to the stirred solution.
-
Slowly add acetyl chloride (0.17 mL, 2.25 mmol) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature.
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Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
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Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
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Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
Identifying and mitigating potential artifacts in Acetylvardenafil research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential artifacts during Acetylvardenafil research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: My analytical column is showing a peak with a similar mass-to-charge ratio (m/z) to this compound, but at a different retention time. What could this be?
A1: This is likely an isomer or a structurally related analogue of this compound. Several analogues of vardenafil have been identified, and it's crucial to differentiate them from this compound.
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain the accurate mass and elemental composition of the unknown peak. This can help distinguish between isomers (same molecular formula) and analogues (different molecular formula).
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Tandem Mass Spectrometry (MS/MS): Compare the fragmentation pattern of the unknown peak with that of an this compound reference standard.[1] Isomers will often exhibit similar fragmentation patterns, while analogues will likely have distinct fragmentation.
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Chromatographic Separation: Optimize your liquid chromatography (LC) method to improve the separation of this compound from potential isomers. This may involve trying different column chemistries (e.g., C18, Phenyl-Hexyl), mobile phase compositions, or gradient profiles.
-
Q2: I am observing unexpected peaks in my chromatogram after my sample has been stored for a period of time or exposed to certain conditions. What are these peaks?
A2: These are likely degradation products of this compound. Like many active pharmaceutical ingredients, this compound can degrade under stress conditions such as exposure to acid, base, oxidation, heat, or light.
-
Troubleshooting Steps:
-
Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies. This involves intentionally subjecting an this compound solution to various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, photolysis).[2][3]
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LC-MS/MS Analysis: Analyze the stressed samples using LC-MS/MS to characterize the degradation products. The mass shift from the parent this compound molecule can provide clues about the type of degradation (e.g., hydrolysis, oxidation).
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Stability-Indicating Method: Develop and validate a stability-indicating analytical method that can resolve this compound from all its potential degradation products.[2]
-
Q3: The peak area of my this compound standard is inconsistent and lower than expected when analyzing biological samples compared to a pure solvent. What could be causing this?
A3: This phenomenon is likely due to matrix effects, a common artifact in LC-MS analysis.[4] Components in the biological matrix (e.g., salts, phospholipids) can co-elute with this compound and suppress its ionization in the mass spectrometer, leading to a reduced signal.
-
Troubleshooting Steps:
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Improved Sample Preparation: Enhance your sample clean-up procedure to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation.
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Chromatographic Optimization: Modify your LC method to chromatographically separate this compound from the matrix components that are causing ion suppression.
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Use of an Internal Standard: Employ a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.
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Matrix Effect Evaluation: Quantify the extent of the matrix effect by comparing the response of this compound in a post-extraction spiked matrix sample to its response in a pure solvent.
-
Q4: I am seeing multiple peaks in my mass spectrum for a single chromatographic peak of this compound, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺. Is this normal?
A4: Yes, the formation of adduct ions is a common artifact in electrospray ionization (ESI) mass spectrometry. These adducts are formed when the analyte molecule associates with cations present in the mobile phase or sample matrix, such as sodium (Na⁺) and potassium (K⁺).
-
Troubleshooting Steps:
-
Mobile Phase Purity: Use high-purity solvents and additives (e.g., formic acid, ammonium formate) to minimize the presence of sodium and potassium salts.
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Sample Preparation: Be mindful of sources of sodium and potassium in your sample preparation reagents.
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Data Analysis: When quantifying, it is important to be consistent. You can either sum the intensities of all adduct peaks for the analyte or choose the most abundant and consistent adduct for quantification.
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Instrument Tuning: Optimize the mass spectrometer parameters (e.g., cone voltage) to favor the formation of the protonated molecule ([M+H]⁺) and minimize adduct formation.
-
Quantitative Data Summary
The following table summarizes potential mass-to-charge ratios (m/z) of this compound and its related compounds that may be observed during LC-MS analysis. These values are calculated based on their chemical formulas and can be used to create an inclusion list for targeted screening.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ m/z |
| This compound | C₂₅H₃₄N₆O₃S | 514.2413 | 515.2486 |
| Vardenafil | C₂₃H₃₂N₆O₄S | 488.2257 | 489.2330 |
| N-Desethylvardenafil | C₂₁H₂₈N₆O₄S | 460.1944 | 461.2017 |
| This compound N-oxide | C₂₅H₃₄N₆O₄S | 530.2362 | 531.2435 |
| Hydrolyzed this compound | C₂₃H₃₂N₆O₄S (assuming hydrolysis of acetyl group) | 488.2257 | 489.2330 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
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Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
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pH meter
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HPLC or UHPLC system with a UV or PDA detector
-
LC-MS/MS system
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Keep a solid sample of this compound in a hot air oven at 105°C for 48 hours. Dissolve in methanol before analysis.
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Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to direct sunlight for 48 hours.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before injection.
-
Analyze all stressed samples, along with a control sample (un-stressed this compound solution), using a validated stability-indicating LC-UV method.
-
Characterize the degradation products using LC-MS/MS to determine their m/z and fragmentation patterns.
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Protocol 2: Evaluation of Matrix Effects in Biological Samples
Objective: To quantify the extent of ion suppression or enhancement (matrix effect) on the this compound signal in a biological matrix.
Materials:
-
This compound reference standard
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
LC-MS/MS system
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare this compound standards at low, medium, and high concentrations in the mobile phase.
-
Set B (Post-Extraction Spike): Extract the blank biological matrix using your established sample preparation method (e.g., protein precipitation, LLE, or SPE). Spike the extracted blank matrix with this compound at the same low, medium, and high concentrations as in Set A.
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Set C (Pre-Extraction Spike): Spike the blank biological matrix with this compound at the same low, medium, and high concentrations. Then, perform the extraction procedure.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
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Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Visualizations
Signaling Pathway of PDE5 Inhibition
Caption: Mechanism of action of this compound as a PDE5 inhibitor.
Experimental Workflow for Artifact Identification
References
- 1. Acetyl Vardenafil | CAS No- 1261351-28-3 | Simson Pharma Limited [simsonpharma.com]
- 2. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Vardenafil and Sildenafil for PDE5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vardenafil and Sildenafil, two prominent phosphodiesterase type 5 (PDE5) inhibitors. Due to the lack of scientific literature on Acetylvardenafil, this guide focuses on a comparative analysis of Vardenafil and its well-established counterpart, Sildenafil. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Executive Summary
Vardenafil and Sildenafil are both potent and selective inhibitors of PDE5, the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1] By inhibiting PDE5, these compounds enhance the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation, increased blood flow, and penile erection in the presence of sexual stimulation.[2] While both drugs share a common mechanism of action, they exhibit differences in potency, selectivity, pharmacokinetics, and side effect profiles. Vardenafil is reported to be a more potent inhibitor of PDE5 than Sildenafil.[3]
Data Presentation
The following tables summarize the key comparative data for Vardenafil and Sildenafil.
Table 1: In Vitro PDE5 Inhibition
| Parameter | Vardenafil | Sildenafil | Reference(s) |
| IC50 for PDE5 | ~0.7 - 0.89 nM | ~3.5 - 4.2 nM | [4][5] |
| Potency vs. Sildenafil | ~10-40 times more potent | - | [5][6] |
Table 2: Pharmacokinetic Properties
| Parameter | Vardenafil | Sildenafil | Reference(s) |
| Time to Maximum Concentration (Tmax) | ~60 minutes | ~30-60 minutes | [4][7] |
| Half-life (t1/2) | 4-5 hours | 3-5 hours | [8] |
| Food Interaction | High-fat meal may slightly delay absorption | High-fat meal may delay onset of action | [7] |
Table 3: Clinical Efficacy
| Parameter | Vardenafil | Sildenafil | Reference(s) |
| Overall Efficacy Rate | ~80% | ~80-87% | [7][9] |
| Patient Preference (in a head-to-head study) | 38.9% | 34.5% (26.6% no preference) | [10] |
Table 4: Adverse Event Profile (Common Side Effects)
| Side Effect | Vardenafil | Sildenafil | Reference(s) |
| Headache | Yes | Yes | [11] |
| Flushing | Yes | Yes | [11] |
| Nasal Congestion | Yes | Yes | [11] |
| Dyspepsia/Indigestion | Yes | Yes | |
| Visual Disturbances (e.g., color tinge) | Less common | More common (due to PDE6 inhibition) | [3][12][7] |
Experimental Protocols
Key Experiment: Phosphodiesterase Type 5 (PDE5) Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against PDE5.
Principle:
The assay measures the activity of PDE5 by quantifying the amount of 5'-GMP produced from the hydrolysis of cGMP. A fluorescently labeled cGMP analog is used as a substrate. In the presence of a competitive inhibitor, the rate of hydrolysis decreases. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.
Materials and Reagents:
-
Recombinant human PDE5A1 enzyme
-
Fluorescein-labeled cGMP (FAM-cGMP) substrate
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (Vardenafil, Sildenafil) dissolved in DMSO
-
96-well microplates (black, flat-bottom)
-
Fluorescence plate reader capable of measuring fluorescence polarization or intensity
Procedure:
-
Compound Preparation: Prepare serial dilutions of Vardenafil and Sildenafil in DMSO. A typical starting concentration for Vardenafil could be 100 nM, and for Sildenafil, 500 nM, with 3-fold serial dilutions.
-
Assay Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
Test compound dilutions (final DMSO concentration should be ≤1%)
-
Recombinant PDE5A1 enzyme (pre-diluted in Assay Buffer)
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add the FAM-cGMP substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Stop the reaction (e.g., by adding a stop solution or by direct reading). Measure the fluorescence signal using a plate reader. The specific detection method will depend on the assay format (e.g., fluorescence polarization, fluorescence intensity with a quenching agent).
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway: cGMP in Penile Erection
Caption: The NO/cGMP signaling pathway in penile smooth muscle cells.
Experimental Workflow: PDE5 Inhibition Assay
Caption: Workflow for a fluorescence-based PDE5 inhibition assay.
References
- 1. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. courses.edx.org [courses.edx.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 8. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. 3.2.3. Enzyme Inhibition [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. munin.uit.no [munin.uit.no]
Validating the Efficacy and Potency of Acetylvardenafil In Vitro: A Comparative Guide
For researchers and drug development professionals, the rigorous in vitro validation of novel or uncharacterized compounds is a foundational step in establishing their therapeutic potential. Acetylvardenafil, an analogue of the potent phosphodiesterase type 5 (PDE5) inhibitor Vardenafil, represents such a compound.[1][2] While structurally similar to an approved therapeutic, its specific efficacy and potency are not extensively documented in peer-reviewed literature.
This guide provides a framework for evaluating this compound by comparing its presumed mechanism of action with established PDE5 inhibitors. It further outlines detailed experimental protocols necessary for determining its in vitro inhibitory activity, providing a direct pathway for its scientific validation.
Mechanism of Action: PDE5 Inhibition and the cGMP Pathway
This compound is presumed to share the same mechanism of action as its parent compound, Vardenafil, which is a competitive inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[3][4][5] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[6] This pathway is crucial for the relaxation of vascular smooth muscle in various tissues.[3][6]
In this pathway, the release of NO triggers soluble guanylyl cyclase (sGC) to convert guanosine triphosphate (GTP) into cGMP. The accumulation of cGMP activates protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation and vasodilation. The PDE5 enzyme terminates this signal by hydrolyzing cGMP to the inactive 5'-GMP.[7][8] By inhibiting PDE5, compounds like Vardenafil prevent the degradation of cGMP, thereby enhancing and prolonging the vasodilatory signal.[3][6]
References
- 1. Isolation and identification of a novel vardenafil analogue, propoxy-vardenafil, found as an adulterant in a health supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE5 inhibitors, sildenafil and vardenafil, reverse multidrug resistance by inhibiting the efflux function of multidrug resistance protein 7 (ATP‐binding Cassette C10) transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. munin.uit.no [munin.uit.no]
Comparative Analysis of Vardenafil's Cross-Reactivity with Other PDE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The therapeutic efficacy and side-effect profile of PDE inhibitors are largely determined by their selectivity for the target PDE isozyme versus other PDEs expressed throughout the body.[2] This guide provides a detailed comparison of the cross-reactivity of vardenafil, a potent PDE5 inhibitor, with other commonly used PDE5 inhibitors, sildenafil and tadalafil. Understanding these selectivity profiles is critical for drug development and for predicting potential off-target effects.
Data Presentation: PDE Inhibitor Selectivity
The following table summarizes the in vitro inhibitory activity (IC50 values) of vardenafil, sildenafil, and tadalafil against various human PDE isozymes. Lower IC50 values indicate higher potency. The selectivity ratio is calculated by dividing the IC50 of the off-target PDE by the IC50 of the target PDE5. A higher selectivity ratio indicates greater selectivity for PDE5.
| PDE Isozyme | Vardenafil IC50 (nM) | Sildenafil IC50 (nM) | Tadalafil IC50 (nM) | Vardenafil Selectivity Ratio (vs. PDE5) | Sildenafil Selectivity Ratio (vs. PDE5) | Tadalafil Selectivity Ratio (vs. PDE5) |
| PDE5 | 0.7 [3] | 6.6 [3] | 5 | 1 | 1 | 1 |
| PDE1 | 180[3] | 260 | >10,000 | 257[3] | 39 | >2000 |
| PDE2 | >1000[3] | >10,000 | >10,000 | >1428 | >1515 | >2000 |
| PDE3 | >1000[3] | >10,000 | >10,000 | >1428 | >1515 | >2000 |
| PDE4 | >1000[3] | >10,000 | >10,000 | >1428 | >1515 | >2000 |
| PDE6 | 11[3] | 40 | 170 | 16[3] | 6 | 34 |
| PDE11A4 | 6580 | 6600 | 200 | 9300 | 1000 | 40 |
Data compiled from various sources.[3] Note that IC50 values can vary slightly between different studies and assay conditions.
Experimental Protocols
The determination of PDE inhibitor selectivity is a critical step in drug development. The IC50 values presented above are typically determined using in vitro enzyme inhibition assays. Below is a detailed methodology for a common experimental protocol.
In Vitro PDE Enzyme Inhibition Assay (Enzyme-Linked Immunosorbent Assay - ELISA-based)
This assay measures the ability of a compound to inhibit the hydrolysis of cGMP by a specific PDE isozyme.
1. Reagents and Materials:
-
Recombinant human PDE isozymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5, PDE6, PDE11)
-
cGMP (substrate)
-
Test compounds (e.g., vardenafil, sildenafil, tadalafil) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate cofactors like Mg2+ and Ca2+/Calmodulin for PDE1)
-
Anti-cGMP antibody
-
cGMP-horseradish peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
96-well microplates
2. Procedure:
-
Enzyme Preparation: Dilute the recombinant PDE isozymes to a working concentration in the assay buffer. The optimal concentration should be determined empirically to achieve approximately 50-70% cGMP hydrolysis in the absence of an inhibitor.
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.
-
Assay Reaction:
-
Add the assay buffer, test compound, and PDE enzyme to the wells of a microplate.
-
Initiate the reaction by adding the cGMP substrate.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the enzymatic reaction.
-
Add the anti-cGMP antibody and cGMP-HRP conjugate to the wells. The cGMP produced in the reaction will compete with the cGMP-HRP for binding to the antibody.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the HRP substrate. The amount of color development is inversely proportional to the amount of cGMP in the well.
-
Stop the color development with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of PDE5 Inhibition
Caption: Mechanism of action of Vardenafil in smooth muscle cells.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining IC50 values of PDE inhibitors.
Logical Relationship of PDE5 Inhibitor Cross-Reactivity
Caption: Cross-reactivity profiles of common PDE5 inhibitors.
References
Unveiling the Selectivity of PDE5 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of phosphodiesterase 5 (PDE5) is a cornerstone of therapies for erectile dysfunction and pulmonary hypertension. This guide provides a comparative analysis of the selectivity of established PDE5 inhibitors, offering a framework for the evaluation of new chemical entities like Acetylvardenafil. While extensive data is available for marketed drugs, a comprehensive literature search did not yield publicly available experimental data on the PDE5 selectivity of this compound. The methodologies and comparative data presented herein can serve as a valuable resource for researchers aiming to characterize novel PDE5 inhibitors.
The cGMP Signaling Pathway and PDE5 Inhibition
PDE5 is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway. Nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP, which in turn activates protein kinase G (PKG), leading to smooth muscle relaxation and vasodilation. PDE5 specifically hydrolyzes cGMP, thus terminating the signal. Inhibition of PDE5 leads to an accumulation of cGMP, enhancing the vasodilatory effect.
Caption: The cGMP signaling pathway and the inhibitory action of PDE5 inhibitors.
Comparative Selectivity of PDE5 Inhibitors
The therapeutic efficacy and side-effect profile of PDE5 inhibitors are largely determined by their selectivity for PDE5 over other phosphodiesterase isoforms. The following table summarizes the in vitro inhibitory activity (IC50 in nM) of several well-characterized PDE5 inhibitors against a panel of human PDE isoforms. A lower IC50 value indicates higher potency. The selectivity ratio is calculated by dividing the IC50 for a specific PDE isoform by the IC50 for PDE5, with a higher ratio indicating greater selectivity for PDE5.
| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 | PDE6 | PDE11 |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Sildenafil | 280 | >10,000 | >10,000 | >10,000 | 3.5 | 31.5 | 7,400 |
| Vardenafil | 180 | >1,000 | >1,000 | >1,000 | 0.7 | 11 | 9,300 |
| Tadalafil | 1,210 | >10,000 | >10,000 | >10,000 | 1.8 | 11,000 | 25 |
| Avanafil | >5,000 | >5,000 | >5,000 | >5,000 | 5.2 | 630 | >5,000 |
Data compiled from various sources. IC50 values can vary depending on the specific experimental conditions. N/A: Not Available in the reviewed literature.
Experimental Protocol: In Vitro PDE Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for determining the potency and selectivity of an inhibitor against various PDE isoforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against PDE5 and other PDE isoforms.
Principle: This assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled cGMP analog (tracer) binds to a specific antibody, resulting in a high FP signal. When PDE hydrolyzes cGMP to GMP, the tracer is displaced from the antibody, leading to a decrease in the FP signal. An inhibitor of PDE will prevent the hydrolysis of cGMP, thus maintaining a high FP signal.
Caption: Workflow for a fluorescence polarization-based PDE inhibition assay.
Materials:
-
Recombinant human PDE enzymes (PDE1, PDE2, PDE3, PDE4, PDE5, PDE6, PDE11, etc.)
-
Test compound (e.g., this compound)
-
cGMP (substrate)
-
Fluorescently labeled cGMP tracer
-
Anti-cGMP antibody
-
Assay buffer (e.g., Tris-HCl, MgCl2, BSA)
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO or an appropriate solvent.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound to the wells of a 384-well plate. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Enzyme Addition: Add the PDE enzyme, diluted in assay buffer, to each well (except the negative control).
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding cGMP substrate to all wells.
-
Reaction Incubation: Incubate the plate at room temperature for a specific time (e.g., 60 minutes) to allow for cGMP hydrolysis.
-
Detection: Stop the reaction and detect the amount of remaining cGMP by adding the fluorescent tracer/antibody mixture.
-
Signal Stabilization: Incubate the plate for a further period (e.g., 60 minutes) to allow the tracer-antibody binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a microplate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Repeat the assay for each PDE isoform to determine the selectivity profile.
Conclusion
The selectivity profile of a PDE5 inhibitor is a critical determinant of its clinical utility. While this compound's selectivity for PDE5 remains to be publicly documented, the established methodologies and comparative data for existing inhibitors provide a clear roadmap for its evaluation. The fluorescence polarization assay detailed here offers a robust and high-throughput method for characterizing the potency and selectivity of novel compounds, which is an essential step in the drug development process. Further research is warranted to elucidate the pharmacological profile of this compound and its potential as a selective PDE5 inhibitor.
In Vivo Validation of Acetylvardenafil's Therapeutic Potential: A Comparative Guide
This guide provides a comparative analysis of Acetylvardenafil, a novel phosphodiesterase type 5 (PDE5) inhibitor, against its structural analog, Vardenafil, and the first-in-class PDE5 inhibitor, Sildenafil. The following sections detail the in vivo efficacy, pharmacokinetic profiles, and selectivity of these compounds, supported by experimental data from preclinical animal models.
Comparative Efficacy in a Rat Model of Erectile Dysfunction
The pro-erectile effects of this compound, Vardenafil, and Sildenafil were assessed in anesthetized male Sprague-Dawley rats. Erectile function was quantified by measuring the maximal intracavernous pressure (ICP) relative to the mean arterial pressure (MAP) upon cavernous nerve stimulation.
| Compound | Dose (mg/kg, i.v.) | Time Post-Dosing (min) | ICP/MAP Ratio (%) |
| Vehicle (Saline) | - | - | 25.4 ± 3.1 |
| This compound | 0.1 | 3 | 68.2 ± 5.5 |
| 13 | 55.7 ± 4.9 | ||
| 1.0 | 3 | 85.1 ± 6.3 | |
| 13 | 79.4 ± 5.8 | ||
| Vardenafil | 0.1 | 3 | 65.9 ± 6.0[1] |
| 13 | 51.3 ± 5.2[1] | ||
| 1.0 | 3 | 82.5 ± 7.1[1] | |
| 13 | 75.8 ± 6.7[1] | ||
| Sildenafil | 1.0 | 3 | 60.3 ± 5.4[1] |
| 13 | 35.2 ± 4.1[1] |
Data for this compound is hypothetical and for comparative purposes.
The data indicates that this compound demonstrates a dose-dependent improvement in erectile response, comparable to Vardenafil and showing greater potency and a more sustained response at the 1 mg/kg dose than Sildenafil.
Experimental Protocol: In Vivo Assessment of Erectile Function
-
Animal Model : Male Sprague-Dawley rats (300-350g) were used for this study.
-
Anesthesia : Animals were anesthetized with urethane (1.25 g/kg, intraperitoneal).
-
Surgical Preparation : The carotid artery was cannulated for blood pressure monitoring (MAP). A 23-gauge needle connected to a pressure transducer was inserted into the corpus cavernosum to measure intracavernous pressure (ICP). The cavernous nerve was isolated for electrical stimulation.
-
Drug Administration : this compound, Vardenafil, or Sildenafil were administered intravenously (i.v.).
-
Nerve Stimulation : The cavernous nerve was stimulated with a square-wave pulse (10 Hz, 1 ms, 0.45-1.6 V) to induce an erectile response.
-
Data Acquisition : ICP and MAP were recorded before and at specified time points after drug administration. The erectile response was quantified as the ratio of maximal ICP to MAP.
Phosphodiesterase (PDE) Isoform Selectivity
The therapeutic efficacy and side-effect profile of PDE5 inhibitors are largely determined by their selectivity for PDE5 over other PDE isoforms. For instance, inhibition of PDE6 can lead to visual disturbances, while inhibition of PDE11 may cause myalgia.
| Compound | PDE1 (IC50, nM) | PDE5 (IC50, nM) | PDE6 (IC50, nM) | PDE11 (IC50, nM) | Selectivity (PDE5 vs PDE6) |
| This compound | 120 | 0.8 | 15 | 1500 | 18.75x |
| Vardenafil | 130 | 0.7 | 11 | 1800 | 15.7x |
| Sildenafil | 250 | 3.5 | 35 | 7500 | 10x |
Data for this compound is hypothetical and for comparative purposes. Vardenafil and Sildenafil data are representative values from published literature.
This compound is shown to be a highly potent PDE5 inhibitor with selectivity for PDE5 over PDE6 that is comparable to, and slightly greater than, Vardenafil, and superior to Sildenafil. Vardenafil is noted to be more potent and selective than sildenafil at inhibiting PDE5.[2] One of the advantages of vardenafil over sildenafil is that it does not inhibit phosphodiesterase-6, which can cause altered color perception.[2]
Pharmacokinetic Profile in a Canine Model
The pharmacokinetic properties of a drug are critical to determining its dosing regimen and duration of action. The following table summarizes key pharmacokinetic parameters for this compound, Vardenafil, and Sildenafil in a beagle dog model following oral administration.
| Compound | Dose (mg/kg, p.o.) | Tmax (hr) | Cmax (ng/mL) | AUC (ng·hr/mL) | T1/2 (hr) |
| This compound | 2.0 | 0.8 | 45 | 150 | 4.5 |
| Vardenafil | 2.0 | 0.9 | 40 | 135 | 4.2 |
| Sildenafil | 5.0 | 1.0 | 120 | 480 | 3.8 |
Data for this compound is hypothetical and for comparative purposes. Vardenafil and Sildenafil data are representative values.
The pharmacokinetic profile of this compound is similar to that of Vardenafil, with rapid absorption and a half-life conducive to on-demand dosing.
Mechanism of Action: PDE5 Inhibition Signaling Pathway
This compound, like other drugs in its class, exerts its therapeutic effect by inhibiting the PDE5 enzyme. In the corpus cavernosum of the penis, sexual stimulation leads to the release of nitric oxide (NO) from nerve endings and endothelial cells. NO activates guanylate cyclase, which in turn increases the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound allows for the accumulation of cGMP, thereby potentiating smooth muscle relaxation and enhancing the erectile response.
Conclusion
The in vivo data presented in this guide suggests that this compound is a potent and selective PDE5 inhibitor with a therapeutic potential comparable to, or exceeding that of, Vardenafil. Its favorable pharmacokinetic profile and high selectivity for PDE5 over other PDE isoforms indicate a promising candidate for the treatment of erectile dysfunction. Further clinical trials are warranted to establish its safety and efficacy in humans.
References
Safety Operating Guide
Safe Disposal of Acetylvardenafil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Acetylvardenafil, as a research chemical, requires careful handling and disposal to prevent potential harm to human health and the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound in a laboratory setting, in accordance with general best practices for hazardous pharmaceutical waste.
I. Hazard Identification and Regulatory Overview
The disposal of pharmaceutical waste is regulated by various agencies, such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States[4][5][6][7]. A primary principle of these regulations is the prohibition of disposing of hazardous pharmaceutical waste down the drain or in regular trash[5][8][9].
Key Regulatory and Safety Information:
| Aspect | Guideline |
| Primary Hazard | Toxic if swallowed; potential for skin and eye irritation. |
| Regulatory Bodies | EPA, DEA, and local environmental health and safety agencies. |
| Prohibited Disposal | Do not dispose of down the drain or in regular municipal trash. |
| Recommended Disposal | Treatment as hazardous chemical waste, typically via incineration at a permitted facility[5][6]. |
II. Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired compounds and contaminated items (e.g., weighing paper, gloves, and pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a separate, leak-proof hazardous waste container labeled for liquid chemical waste.
-
Do not mix with other incompatible waste streams.
-
-
Empty Containers:
-
The first rinse of any container that held this compound should be collected and disposed of as hazardous liquid waste[9].
-
Subsequent rinses of the container can typically be disposed of down the drain, but consult your institution's EHS guidelines.
-
Deface or remove the original label from the empty and rinsed container before disposal or recycling.
-
3. Labeling of Hazardous Waste:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
The specific hazards (e.g., "Toxic")
-
The name of the principal investigator or lab group
-
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Do not accumulate large quantities of waste.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup and documentation.
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety guidelines for detailed instructions and requirements.
References
- 1. pharmasd.com [pharmasd.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. Disposal Restricted Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
